Carbazochrome sodium sulfonate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbazochrome Sodium Sulfonate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent with a dual mechanism of action that contributes to the cessation of bleeding, particularly from capillaries. It is an oxidation product of adrenaline and is utilized in various clinical settings to manage hemorrhage.[1][2] Its efficacy stems from two primary pathways: direct action on platelets to promote aggregation and a stabilizing effect on the vascular endothelium to reduce permeability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanisms of Action
The therapeutic effect of Carbazochrome sodium sulfonate is multifaceted, involving both the cellular components of hemostasis and the integrity of the blood vessel wall.
Hemostatic Action: Platelet Aggregation and Activation
CSS directly influences platelet function to promote the formation of a primary platelet plug, a critical step in hemostasis.[3][4] The proposed signaling cascade is initiated by the interaction of carbazochrome with α-adrenergic receptors on the platelet surface.[3][5]
This interaction triggers the following sequence of intracellular events:
-
Gq Protein Activation: The α-adrenoreceptor is coupled to a Gq protein, which is activated upon ligand binding.[3]
-
PLC Activation and IP3/DAG Formation: The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm and significantly increasing intracellular free calcium concentration.[3][5]
-
Downstream Calcium-Mediated Effects: The surge in intracellular Ca2+ leads to:
-
Activation of PLA2 and Thromboxane A2 (TxA2) Synthesis: Calcium activates phospholipase A2 (PLA2), which initiates the arachidonic acid pathway, culminating in the synthesis of endoperoxides like TxA2, a potent vasoconstrictor and platelet aggregator.[3]
-
Platelet Contraction: Calcium binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin and causing platelet shape change and contraction.[3]
-
Granule Release: The activation cascade promotes the release of pro-aggregatory substances from platelet granules, such as adenosine (B11128) diphosphate (B83284) (ADP), serotonin, and von Willebrand factor (vWF), further amplifying the hemostatic response.[3]
-
Vasculoprotective Action: Endothelial Barrier Stabilization
Beyond its direct effects on platelets, CSS exerts a significant vasculoprotective effect by stabilizing capillary endothelium, thereby reducing local permeability and fluid leakage.[6][7] This is particularly important in conditions characterized by vascular hyperpermeability.
The mechanism involves the inhibition of signaling pathways in endothelial cells that lead to barrier dysfunction:
-
Inhibition of Phosphoinositide Hydrolysis: CSS reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[8][9][10] Vasoactive agents such as thrombin, bradykinin (B550075), and tryptase typically bind to Gq-coupled receptors on endothelial cells, activating PLC and leading to IP3 production.[8] CSS (at concentrations of 0.1–10 μM) has been shown to concentration-dependently reduce the formation of IP3 induced by these agents.[8][9]
-
Preservation of Endothelial Cytoskeleton and Junctions: The inhibition of this pathway prevents the downstream consequences of agonist stimulation. Specifically, CSS reverses the formation of intracellular actin stress fibers and the disruption of VE-cadherin at cell-to-cell junctions, which are hallmarks of increased endothelial permeability.[8][9][11]
-
Specificity of Action: The action of CSS is specific. It does not affect the hyperpermeability induced by agents that bypass the PLC pathway, such as Ca2+ ionophores (e.g., ionomycin) or phorbol (B1677699) esters (PMA), which directly activate protein kinase C.[8][9] This pinpoints its site of action to the inhibition of PLC-mediated phosphoinositide hydrolysis.
Quantitative Data Summary
The effects of this compound have been quantified in both in vitro and clinical settings.
Table 1: Summary of Preclinical (In Vitro) Data
| Parameter Measured | Cell Type | Conditions | Concentration of CSS | Result | Reference |
| Endothelial Barrier Function | Porcine Aortic Endothelial Cells (PAECs) | Dysfunction induced by tryptase, thrombin, bradykinin | 0.1–1 μM | Reversal of barrier dysfunction | [8][9] |
| Phosphoinositide Hydrolysis | Porcine Aortic Endothelial Cells (PAECs) | Stimulation with bradykinin and thrombin | 0.1–10 μM | Concentration-dependent reduction in [3H]inositol triphosphate formation | [8][9] |
Table 2: Summary of Clinical Efficacy Data (Total Knee Arthroplasty)
| Study | Groups | N | Primary Outcome: Total Blood Loss (mL, Mean ± SD) | P-value vs. Control | Reference |
| Luo et al. (2020) | A: TXA + Topical & IV CSS | 50 | 609.92 ± 221.24 | < .05 | [12] |
| B: TXA + Topical CSS | 50 | 753.16 ± 247.67 | < .05 | [12] | |
| C: TXA + IV CSS | 50 | 829.23 ± 297.45 | < .05 | [12] | |
| D: TXA Only (Control) | 50 | 1158.26 ± 334.13 | N/A | [12] |
TXA: Tranexamic Acid; IV: Intravenous
Key Experimental Methodologies
The mechanisms of CSS have been elucidated through specific experimental models. The protocols for key assays are detailed below.
Endothelial Barrier Function Assay
This assay quantifies the integrity of an endothelial cell monolayer by measuring the passage of a large molecule across it.
-
Objective: To determine the effect of CSS on endothelial permeability induced by vasoactive agents.
-
Cell Culture: Porcine aortic endothelial cells (PAECs) are cultured on microporous membrane inserts until a confluent monolayer is formed.[8][9]
-
Procedure:
-
The PAEC monolayers are treated with a vasoactive agent (e.g., thrombin, bradykinin) in the presence or absence of varying concentrations of CSS (0.1–1 μM).[8]
-
Albumin-conjugated Evans blue dye is added to the upper chamber of the insert.[8][9]
-
After a defined incubation period, the amount of dye that has transported across the monolayer into the lower chamber is quantified spectrophotometrically.
-
A decrease in the amount of transported dye in the CSS-treated groups compared to the agonist-only group indicates a reversal of barrier dysfunction.
-
Phosphoinositide Hydrolysis Assay
This biochemical assay measures the production of a key second messenger to assess the activation of the PLC pathway.
-
Objective: To determine if CSS inhibits agonist-induced PLC activation in endothelial cells.
-
Cell Preparation: PAECs are labeled by incubating them with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[8][9]
-
Procedure:
-
The labeled cells are pre-incubated with varying concentrations of CSS (0.1–10 μM).[8][9]
-
Cells are then stimulated with an agonist (e.g., thrombin, bradykinin) to activate the PLC pathway.
-
The reaction is stopped, and the water-soluble inositol phosphates are extracted.
-
Anion-exchange chromatography is used to separate [3H]inositol triphosphate from other components.
-
The amount of radioactivity corresponding to [3H]inositol triphosphate is measured using liquid scintillation counting.
-
A reduction in [3H]inositol triphosphate formation in CSS-treated cells indicates inhibition of the phosphoinositide hydrolysis pathway.[8][9]
-
Representative Clinical Trial Workflow
The clinical efficacy of CSS is often evaluated in randomized controlled trials (RCTs), particularly in surgical settings where blood loss is a concern.
Conclusion
The mechanism of action of this compound is robust and bipartite. It enhances primary hemostasis by activating platelets through an α-adrenergic, Gq-protein coupled pathway, leading to aggregation and the formation of a platelet plug.[3][5] Concurrently, it reduces blood loss from capillaries by directly stabilizing the endothelial barrier, a function it achieves by inhibiting agonist-induced phosphoinositide hydrolysis, thereby preserving the integrity of the endothelial cytoskeleton and cell-cell junctions.[8][9] This dual functionality makes CSS an effective agent for managing capillary bleeding in various clinical scenarios.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenochrome - Wikipedia [en.wikipedia.org]
- 3. Carbazochrome - Wikipedia [en.wikipedia.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbazochrome Sodium Sulfonate: A Technical Guide to its Role in Capillary Stabilization and Hemostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenochrome, is a hemostatic agent utilized in the management of capillary bleeding. Its efficacy is attributed to its ability to enhance capillary stability by reducing permeability and increasing resistance of the capillary bed. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of CSS, focusing on its role in modulating endothelial cell signaling pathways. Furthermore, this document consolidates quantitative data from clinical studies, details relevant experimental protocols for assessing capillary function, and presents visual representations of the key signaling cascades and experimental workflows.
Introduction
Capillary hemorrhage, characterized by the oozing of blood from the smallest blood vessels, is a common clinical occurrence in various surgical and medical conditions. While often self-limiting, persistent capillary bleeding can lead to significant blood loss and associated complications. Carbazochrome sodium sulfonate has been employed as a therapeutic agent to address such bleeding by targeting the integrity of the capillary endothelium. Unlike systemic hemostatic agents that influence the coagulation cascade, CSS primarily acts locally on the microvasculature to promote hemostasis. This guide delves into the scientific basis of its action, providing a technical resource for researchers and professionals in drug development.
Mechanism of Action: Capillary Stabilization
The primary mechanism of this compound in promoting hemostasis lies in its ability to stabilize the capillary endothelium, thereby reducing vascular permeability. This effect is achieved through the inhibition of signaling pathways activated by various vasoactive substances that lead to endothelial barrier dysfunction.
Inhibition of the Phosphoinositide/Phospholipase C (PLC) Signaling Pathway
Vasoactive agents such as bradykinin (B550075) and thrombin, often present at sites of injury or inflammation, bind to their respective Gq-protein coupled receptors (GPCRs) on the surface of endothelial cells.[1][2] This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
This compound exerts its capillary-stabilizing effect by inhibiting this agonist-induced phosphoinositide hydrolysis.[1] By preventing the formation of IP3, CSS mitigates the subsequent release of intracellular calcium (Ca2+), a key event in the signaling cascade that leads to increased endothelial permeability.[1]
Modulation of Endothelial Cell Junctions and the Actin Cytoskeleton
The increase in intracellular Ca2+ triggered by vasoactive agents leads to the disruption of endothelial cell-cell junctions, primarily through effects on VE-cadherin and the actin cytoskeleton. This results in the formation of intercellular gaps, increasing vascular permeability. This compound, by inhibiting the initial signaling cascade, prevents these downstream effects. Studies have shown that CSS can reverse the formation of actin stress fibers and the disruption of VE-cadherin in endothelial cells induced by agents like tryptase.[3]
Quantitative Data from Clinical Studies
The hemostatic efficacy of this compound has been evaluated in various clinical settings, particularly in surgical procedures where capillary bleeding is a concern. The following tables summarize quantitative data from studies investigating the use of CSS, often in combination with other hemostatic agents like tranexamic acid (TXA).
Table 1: Efficacy of this compound in Orthopedic Surgery
| Study / Surgical Procedure | Treatment Groups | Key Quantitative Outcomes | Reference |
| Total Knee Arthroplasty (TKA) | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total Blood Loss (mL): - Group A: 609.92 ± 221.24- Group B: 753.16 ± 247.67- Group C: 829.23 ± 297.45- Group D: 1158.26 ± 334.13 (P < .05 vs A, B, C) | [4][5] |
| Total Hip Arthroplasty (THA) | Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only (Placebo) | Total Blood Loss (mL): - Group A: 605.0 ± 235.9- Group B: 790.9 ± 280.7- Group C: 844.8 ± 248.1- Group D: 1064.9 ± 318.3 (p < 0.001 vs A, B, C) | [6][7] |
| Meta-analysis of Arthroplasty (TKA & THA) | TXA + CSS vs. TXA alone | Total Blood Loss Reduction (Mean Difference): -230.92 mL (95% CI: -271.69 to -190.14)Hidden Blood Loss Reduction (Mean Difference): -220.52 mL (95% CI: -263.78 to -177.27) | [8][9][10] |
Table 2: Efficacy of this compound in Other Conditions
| Study / Condition | Treatment | Key Quantitative Outcomes | Reference |
| Colonic Diverticular Bleeding | CSS vs. Control | No significant difference in in-hospital mortality, length of stay, total costs, or need for blood transfusion. | [11][12] |
| Bleeding Trauma Patients | CSS + TXA vs. TXA alone | CSS administration was an independent factor for the reduction of Red Blood Cell (RBC) transfusion (p=0.04). No significant difference in mortality. | [1][13] |
| Refractory Chronic Prostatitis | CSS (30 mg three times a day) | Pain Score (0-10): - Baseline: 3.2 ± 2.1- 4 weeks: 1.7 ± 1.4- 8 weeks: 1.1 ± 1.8 (Significant improvement) | [14][15] |
Experimental Protocols
The following sections detail methodologies for key experiments used to evaluate capillary stabilization and permeability, relevant to the study of this compound.
Capillary Fragility Test (Rumpel-Leede Test)
This test assesses the fragility of capillaries by challenging them with increased pressure.
-
Objective: To evaluate the resistance of capillaries to pressure and identify tendencies for petechial hemorrhages.
-
Procedure:
-
Inspect the subject's forearm for any pre-existing petechiae.
-
Place a blood pressure cuff on the upper arm.
-
Inflate the cuff to a pressure midway between the systolic and diastolic blood pressures.
-
Maintain this pressure for 5 minutes.[16]
-
Deflate and remove the cuff.
-
Wait for 5 to 10 minutes before observing the forearm for the appearance of new petechiae.[16]
-
Count the number of petechiae within a pre-defined circular area (e.g., 1-inch diameter) on the forearm.
-
-
Interpretation: An increased number of petechiae suggests increased capillary fragility. The threshold for a positive test can vary, but generally, more than 10-20 petechiae per square inch is considered abnormal.[17][18]
References
- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A role for thrombin receptor signaling in endothelial cells during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bradykinin receptor-1 activation induces inflammation and increases the permeability of human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound on refractory chronic prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bradykinin signaling regulates solute permeability and cellular junction organization in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Roles of bradykinin in vascular permeability and angiogenesis in solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Carbazochrome Sodium Sulfonate
This technical guide provides a comprehensive overview of the chemical synthesis and purification process for Carbazochrome (B1668341) Sodium Sulfonate, a hemostatic agent used to reduce capillary bleeding. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.
Overview of the Synthesis Process
The synthesis of Carbazochrome Sodium Sulfonate is a multi-step process that begins with the reaction of carbazochrome (adrenochrome monosemicarbazone) with a sulfiting agent, followed by a series of purification steps to yield the final high-purity product. The overall process can be broken down into the following key stages:
-
Dissolution and Reaction: Carbazochrome, sodium bisulfite, and ascorbic acid are dissolved in purified water and heated to initiate the sulfonation reaction.
-
Decolorization and Filtration: The reaction mixture is treated with a decolorizing agent, typically activated carbon, to remove impurities, followed by filtration.
-
Crystallization: The pH of the filtrate is adjusted, and the solution is cooled to induce crystallization of the this compound.
-
Refinement and Drying: The crystals are isolated by filtration, washed, and dried under vacuum to obtain the final product.
This process is designed to be efficient, with reported yields exceeding 90% and purity levels greater than 99%.[1][2]
Chemical Reaction Scheme
The core of the synthesis is the addition of a sulfonate group to the carbazochrome molecule. The reaction is typically carried out in an aqueous solution.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are synthesized from publicly available patent literature and represent a typical laboratory-scale synthesis and purification process.
Synthesis of this compound
Materials:
-
Carbazochrome
-
Sodium Bisulfite (Sodium Metabisulfite can also be used)
-
Ascorbic Acid
-
Purified Water
-
Activated Carbon (medicinal grade)
-
Alkaline solution (e.g., Sodium Hydroxide solution) for pH adjustment
-
Acetone
Procedure:
-
Dissolution and Reaction:
-
In a suitable reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and a small amount of ascorbic acid as an antioxidant.[1][2]
-
Heat the mixture to 60-90°C while stirring until all solids are completely dissolved.[1][2]
-
Maintain the reaction temperature at 60-90°C for 20-60 minutes to ensure the completion of the sulfonation reaction.[1][2]
-
-
Decolorization and Filtration:
-
To the warm reaction solution, add a small amount of medicinal activated carbon (approximately 0.15-0.16% of the reaction solution weight).[1]
-
Stir the mixture at 60-90°C for 20-60 minutes to decolorize the solution.[1]
-
Filter the hot solution through a suitable filter medium to remove the activated carbon and other insoluble impurities. A centrifugal filter can also be used.[1][2]
-
Wash the filter cake with a small amount of hot purified water and combine the washings with the filtrate.
-
-
Crystallization:
-
Refinement and Drying:
-
Isolate the precipitated crystals by filtration, for example, using a centrifugal filter.[1][2]
-
Wash the crystals sequentially with purified water and then with acetone.[1]
-
Dry the purified crystals in a vacuum oven at a temperature of 50-80°C and a vacuum of -0.08 to -0.095 MPa for 6-10 hours to yield the final this compound product.[1]
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis and purification process as derived from the cited literature.
| Parameter | Value | Reference |
| Reactant Ratios (by weight) | ||
| Purified Water | 50 - 100 parts | [1] |
| Carbazochrome | 10 - 15 parts | [1] |
| Sodium Bisulfite | 5 - 12 parts | [1] |
| Ascorbic Acid | 0.5 - 5 parts | [1] |
| Reaction Conditions | ||
| Reaction Temperature | 60 - 90 °C | [1][2] |
| Reaction Time | 20 - 60 minutes | [1][2] |
| Purification Parameters | ||
| Decolorization Temperature | 60 - 90 °C | [1] |
| Decolorization Time | 20 - 60 minutes | [1] |
| Crystallization Standing Time | 8 - 16 hours | [2] |
| Drying Temperature | 50 - 80 °C | [1] |
| Drying Time | 6 - 10 hours | [1] |
| Product Specifications | ||
| Yield | > 90% | [1] |
| Purity | > 99% | [1] |
| pH of 1.6% aqueous solution | 5.0 - 6.0 | |
| Water Content | 13.0 - 16.0% |
Purification and Quality Control
The purity of the final this compound product is critical for its use as a pharmaceutical agent. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to assess purity and identify any related substances or degradation products.
HPLC Method for Purity Analysis
Several HPLC methods have been reported for the analysis of this compound. A typical method involves:
-
Column: A reversed-phase column, such as a C18 or an HP-ODS Hypersil column, is commonly used.
-
Mobile Phase: A gradient elution is often employed. For instance, a mixture of a phosphate (B84403) buffer (e.g., 0.01 mol·L-1, pH 3.0) and acetonitrile (B52724) can be used as the mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL·min-1.
-
Detection: UV detection at a wavelength of 220 nm is suitable for monitoring the analyte and any impurities.
This method is capable of separating this compound from its potential degradation products and related substances.
Process Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Understanding the pharmacokinetics and pharmacodynamics of Carbazochrome sodium sulfonate.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carbazochrome (B1668341) Sodium Sulfonate
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent used to control capillary and parenchymal hemorrhage.[1][2] It is an oxidation product of adrenaline (epinephrine) but notably lacks the systemic sympathomimetic effects, such as impacts on the cardiovascular or respiratory systems, associated with its parent compound.[3] This agent functions primarily by reducing capillary permeability and promoting platelet aggregation to form a plug at the site of bleeding.[3][4] It is utilized in various clinical settings, including the management of bleeding during and after surgical procedures.[5][6][7] This document provides a detailed overview of its pharmacodynamic and pharmacokinetic properties, supported by experimental data and methodologies.
Pharmacodynamics: Mechanism of Action
The primary hemostatic effect of Carbazochrome is achieved through its interaction with the vascular endothelium and platelets.[1] It is classified as an alpha-adrenergic receptor agonist.[5]
1. Interaction with Platelets: Carbazochrome interacts with α-adrenoreceptors on the surface of platelets.[4][8] These receptors are Gq-protein coupled. Activation initiates a signaling cascade involving the Phospholipase C (PLC) IP3/DAG pathway.[1][4] This leads to an increase in the intracellular concentration of free calcium ions (Ca2+).[1][8] The elevated calcium levels trigger several downstream effects:
-
Platelet Shape Change and Contraction: Calcium binds to calmodulin, which in turn activates myosin light-chain kinase. This allows myosin to interact with actin filaments, causing platelet contraction and a change in shape.[1][8]
-
Release of Aggregating Factors: The change in platelet morphology promotes the release of crucial factors from within the platelet, including serotonin, ADP, Von Willebrand factor (vWF), and platelet-activating factor (PAF).[4][8] These agents further amplify platelet aggregation and adhesion, leading to the formation of a stable platelet plug.[4]
2. Effect on Vascular Permeability: Carbazochrome exhibits a stabilizing effect on capillaries. It has been shown to inhibit vascular hyperpermeability induced by various vasoactive agents like bradykinin (B550075) and thrombin.[1][4][9] This action is attributed to its ability to inhibit agonist-induced phosphoinositide hydrolysis in endothelial cells, thereby preserving the integrity of the endothelial barrier.[9][10]
Signaling Pathway Diagram
Caption: Mechanism of action of Carbazochrome on platelets.
Pharmacokinetics
Detailed human pharmacokinetic data for this compound is limited in publicly available literature.[2] However, studies in animal models provide valuable insights into its absorption, distribution, and elimination profile.
Quantitative Pharmacokinetic Data
A key study conducted in rabbits characterized the pharmacokinetic parameters following intramuscular administration. The data indicated that the drug's behavior aligns with a one-compartment model.[11][12]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Time to Peak Concentration | Tmax | 23.00 ± 2.01 | min |
| Peak Plasma Concentration | Cmax | 5.09 ± 0.29 | µg·mL⁻¹ |
| Area Under the Curve (0-t) | AUC₀₋ₜ | 180.82 ± 15.29 | µg·min·mL⁻¹ |
| Elimination Half-life | t₁/₂ | 18.28 ± 2.47 | min |
| Table 1: Pharmacokinetic parameters of this compound in rabbits following intramuscular injection.[11][12] |
A separate clinical study involving patients undergoing total hip arthroplasty mentioned a mean half-life of 2.51 hours (SD 0.95), though detailed experimental conditions for this determination were not provided.[13]
Clinical Efficacy and Pharmacodynamic Outcomes
The pharmacodynamic effects of this compound are demonstrated through its clinical efficacy in reducing bleeding. Several randomized controlled trials and meta-analyses have quantified its impact, particularly when used in combination with other hemostatic agents like tranexamic acid (TXA).
| Study Type / Groups | Primary Outcome | Result (Mean ± SD or Effect Size) | Significance |
| Meta-Analysis (CSS + TXA vs. TXA alone) | Total Blood Loss | Mean Difference = -230.92 mL | P < 0.00001 |
| Meta-Analysis (CSS + TXA vs. TXA alone) | Hidden Blood Loss | Mean Difference = -220.52 mL | P < 0.00001 |
| RCT (THA) - Group A (CSS + TXA) | Total Blood Loss | 668.84 ± 230.95 mL | P < 0.05 (vs. B & C) |
| RCT (THA) - Group B (TXA alone) | Total Blood Loss | 940.96 ± 359.22 mL | - |
| RCT (THA) - Group C (Placebo) | Total Blood Loss | 1166.52 ± 342.85 mL | - |
| Table 2: Summary of clinical efficacy data for this compound (CSS) in orthopedic surgery.[14][15] (RCT: Randomized Controlled Trial; THA: Total Hip Arthroplasty) |
These studies demonstrate a significant pharmacodynamic effect, where the addition of this compound to standard hemostatic protocols leads to a clinically relevant reduction in perioperative blood loss.[13][14][15]
Experimental Protocols
Rabbit Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound following intramuscular injection.[11][12]
-
Subjects: Japanese big-ear white rabbits.
-
Administration: A solution of this compound was administered via intramuscular injection.
-
Sampling: Blood samples were collected at predetermined time points post-administration. Plasma was separated for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to quantify the drug concentration in plasma samples.
-
Mobile Phase: A mixture of 0.12% Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) and acetonitrile (B52724) in a 91:9 ratio.[11][12]
-
-
Data Analysis: The plasma concentration-time data was fitted to a one-compartment pharmacokinetic model using specialized software (e.g., DAS 2.1.1) to calculate parameters like Tmax, Cmax, AUC, and t₁/₂.[11][12]
Experimental Workflow Diagram
Caption: Workflow for the rabbit pharmacokinetic study.
In-Vitro Endothelial Permeability Assay
-
Objective: To investigate the effect of this compound on endothelial barrier dysfunction.[9]
-
Model: Monolayers of cultured porcine aortic endothelial cells (PAECs).
-
Methodology: The endothelial barrier function was assessed by measuring the transendothelial transport of a tracer molecule.
-
Cells were cultured on a permeable support (e.g., a Transwell insert).
-
The test compound (this compound) was added to the cell culture.
-
A vasoactive agent (e.g., bradykinin, thrombin) was introduced to induce hyperpermeability.[9][10]
-
An albumin-conjugated Evans blue solution was added to the upper chamber.
-
After a set incubation period, the amount of the tracer that had passed through the endothelial monolayer into the lower chamber was quantified spectrophotometrically.
-
-
Outcome: A reduction in the amount of tracer in the lower chamber in the presence of this compound indicated a protective, barrier-stabilizing effect.
Conclusion
This compound is a hemostatic agent with a well-defined pharmacodynamic mechanism centered on α-adrenoceptor-mediated platelet activation and stabilization of the capillary endothelium. While comprehensive human pharmacokinetic data remains sparse, animal studies provide a foundational understanding of its kinetic profile, characterized by rapid absorption and elimination after intramuscular administration. Clinical data strongly supports its pharmacodynamic efficacy in reducing blood loss, especially as an adjunct to other hemostatic therapies in surgical settings. The detailed experimental protocols outlined herein provide a basis for further research and development of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Monosemicarbazone Adrenochrome | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Adrenochrome Monosemicarabzone | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 7. montagelabs.com [montagelabs.com]
- 8. Carbazochrome - Wikipedia [en.wikipedia.org]
- 9. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Carbazochrome Sodium Sulfonate: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive technical guide has been compiled to elucidate the molecular targets and cellular pathways affected by Carbazochrome sodium sulfonate (CSS), a hemostatic and capillary-stabilizing agent. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the current understanding of CSS's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades involved.
This compound is recognized for its ability to reduce capillary permeability and increase capillary resistance, thereby controlling bleeding.[1][2] Recent research has begun to shed light on the specific molecular interactions and cellular processes that underpin these therapeutic effects. This guide synthesizes findings from various studies to present a cohesive overview of the drug's impact on endothelial barrier function, inflammation, and hemostasis.
Key Molecular Targets and Cellular Effects
The primary mechanism of action of this compound involves the stabilization of the vascular endothelium. It has been shown to counteract endothelial barrier dysfunction induced by various vasoactive substances.[3] This is achieved, in part, through the inhibition of agonist-induced phosphoinositide hydrolysis.[1][3]
Signaling Pathway of this compound in Endothelial Cells
Caption: Signaling pathway of CSS in endothelial cells.
CSS has been demonstrated to interact with α-adrenoreceptors on the surface of platelets and endothelial cells.[4] This interaction is coupled to a Gq protein, which in turn activates Phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] CSS exerts its effect by inhibiting this hydrolysis.[3] The subsequent reduction in IP3 levels leads to decreased release of intracellular calcium.[4] This cascade of events culminates in the stabilization of the actin cytoskeleton, reducing the formation of stress fibers, and the strengthening of VE-cadherin junctions between endothelial cells, ultimately leading to decreased vascular permeability.[3]
Quantitative Data Summary
The effects of this compound have been quantified in several pre-clinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of this compound on Endothelial Permeability
| Parameter | Vasoactive Agent | CSS Concentration | Effect | Reference |
| Endothelial Barrier Dysfunction | Tryptase, Thrombin, Bradykinin (B550075) | 0.1 - 1 µM | Reversal of dysfunction | [3] |
| [³H]inositol triphosphate formation | Bradykinin, Thrombin | 0.1 - 10 µM | Concentration-dependent reduction | [3] |
Table 2: Hemostatic Effects of this compound in Clinical Trials
| Study Population | Intervention | Outcome | Result | Reference |
| Total Knee Arthroplasty | TXA + Topical & IV CSS (Group A) vs. TXA alone (Group D) | Total Blood Loss (mL) | 609.92 ± 221.24 vs. 1158.26 ± 334.13 (P < .05) | [5] |
| Total Knee Arthroplasty | TXA + Topical CSS (Group B) vs. TXA alone (Group D) | Total Blood Loss (mL) | 753.16 ± 247.67 vs. 1158.26 ± 334.13 (P < .05) | [5] |
| Total Knee Arthroplasty | TXA + IV CSS (Group C) vs. TXA alone (Group D) | Total Blood Loss (mL) | 829.23 ± 297.45 vs. 1158.26 ± 334.13 (P < .05) | [5] |
| Colonic Diverticular Bleeding | CSS vs. Control | In-hospital mortality | 0.6% vs. 0.5% (No significant difference) | [2] |
| Colonic Diverticular Bleeding | CSS vs. Control | Length of stay (days) | 11.4 vs. 11.0 (Longer in CSS group) | [2] |
| Bleeding Trauma Patients | TXA + CSS vs. TXA alone | RBC transfusion | CSS was an independent factor for reduction | [6] |
Table 3: Anti-inflammatory Effects of this compound
| Study Population | Intervention | Biomarker | Result | Reference |
| Total Knee Arthroplasty | TXA + CSS vs. TXA alone | Inflammatory biomarker levels | Significantly improved in CSS groups | [5] |
Detailed Experimental Methodologies
To ensure the reproducibility and further investigation of the effects of this compound, detailed protocols for key experiments are provided below.
Determination of Endothelial Barrier Function
Experimental Workflow for Endothelial Permeability Assay
Caption: Workflow for endothelial permeability assay.
The endothelial barrier function can be assessed by measuring the transendothelial transport of albumin-conjugated Evans blue dye across a monolayer of cultured endothelial cells, such as porcine aortic endothelial cells (PAECs).[3]
-
Cell Culture: PAECs are cultured on microporous membrane filters (e.g., Transwell inserts).
-
Monolayer Formation: Cells are grown to confluence to form a tight monolayer, mimicking the endothelial barrier.
-
Treatment: The endothelial monolayer is pre-treated with various concentrations of this compound before being challenged with a vasoactive substance (e.g., tryptase, thrombin, or bradykinin) to induce hyperpermeability.
-
Permeability Assay: Albumin-conjugated Evans blue is added to the upper chamber of the Transwell insert.
-
Quantification: After a defined incubation period, the amount of Evans blue that has traversed the endothelial monolayer into the lower chamber is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm). A decrease in the amount of transported Evans blue in the presence of CSS indicates a protective effect on the endothelial barrier.
Immunofluorescence Analysis of Cytoskeletal and Junctional Proteins
Logical Relationship for Cytoskeletal Analysis
Caption: Logic of immunofluorescence analysis.
Immunofluorescence staining is employed to visualize the effects of this compound on the organization of the actin cytoskeleton and the localization of the adherens junction protein VE-cadherin in endothelial cells.[3]
-
Cell Preparation: Endothelial cells are grown on glass coverslips and treated with a permeability-inducing agent in the presence or absence of CSS.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access to intracellular structures.
-
Staining:
-
F-actin stress fibers are stained using a fluorescently labeled phalloidin (B8060827) conjugate (e.g., rhodamine-phalloidin).
-
VE-cadherin is labeled using a specific primary antibody followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG).
-
Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Imaging: The stained cells are visualized using a fluorescence microscope. A reduction in the formation of actin stress fibers and a more continuous, organized pattern of VE-cadherin at cell-cell junctions in CSS-treated cells are indicative of its barrier-stabilizing effect.
Measurement of [³H]inositol Triphosphate Formation
This assay quantifies the inhibitory effect of this compound on the production of the second messenger inositol triphosphate.[3]
-
Cell Labeling: Cultured endothelial cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.
-
Treatment: The labeled cells are pre-incubated with CSS before stimulation with an agonist (e.g., bradykinin or thrombin) that activates phospholipase C.
-
Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the amount of [³H]inositol triphosphate is determined by liquid scintillation counting. A decrease in [³H]inositol triphosphate formation in the presence of CSS confirms its inhibitory effect on the phosphoinositide signaling pathway.
This technical guide provides a foundational understanding of the molecular and cellular effects of this compound. The presented data and methodologies offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in conditions characterized by vascular hyperpermeability and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Carbazochrome Sodium Sulfonate: A Technical Overview of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenaline, has long been utilized as a hemostatic agent due to its ability to reduce capillary permeability and fragility.[1] Emerging clinical evidence, however, suggests a significant role for CSS in modulating inflammatory responses, particularly in postoperative settings.[2][3][4] This technical guide provides an in-depth exploration of the anti-inflammatory properties of Carbazochrome sodium sulfonate, summarizing key clinical findings, proposing a potential mechanism of action, and detailing relevant experimental protocols for future investigation. While the precise molecular pathways remain to be fully elucidated, this document synthesizes the current understanding and provides a framework for further research into its therapeutic potential as an anti-inflammatory agent.
Introduction
This compound is a hemostatic drug that has demonstrated efficacy in controlling capillary and parenchymal hemorrhage.[5] Its primary mechanism in hemostasis is attributed to its ability to stabilize blood vessels and promote platelet aggregation.[2][4] Recently, a number of clinical studies have highlighted the anti-inflammatory effects of CSS, particularly when used in conjunction with other agents like tranexamic acid in major surgeries such as total knee and hip arthroplasty.[6][7] These studies consistently report a reduction in postoperative inflammation, as evidenced by decreased levels of key inflammatory biomarkers.[6] This has spurred interest in understanding the underlying mechanisms of its anti-inflammatory action, suggesting a therapeutic potential beyond hemostasis.
Clinical Evidence of Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been primarily observed in clinical trials focused on orthopedic surgery. These studies provide quantitative data on the reduction of inflammatory markers in patients treated with CSS.
Data Presentation
The following table summarizes the key findings from randomized controlled trials investigating the anti-inflammatory effects of this compound in postoperative patients.
| Study Focus | Patient Cohort | Treatment Groups | Key Inflammatory Biomarkers Measured | Summary of Findings | Reference |
| Total Knee Arthroplasty (TKA) | 200 patients undergoing unilateral primary TKA | Group A: TXA + topical & IV CSS; Group B: TXA + topical CSS; Group C: TXA + IV CSS; Group D: TXA only | Postoperative swelling rate, general biomarkers of inflammation | Groups A, B, and C showed significantly improved biomarker levels of inflammation compared to Group D. | [3][8] |
| Simultaneous Bilateral Total Hip Arthroplasty (SBTHA) | 100 patients undergoing SBTHA | Group A: TXA only; Group B: TXA + CSS | Levels of inflammatory reactants | Group B demonstrated a significant improvement in inflammatory biomarker levels compared to Group A. | [6] |
| Total Hip Arthroplasty (THA) | 150 patients undergoing unilateral primary THA | Group A: TXA + topical CSS; Group B: TXA only; Group C: Placebo | Inflammatory marker levels | Group A showed significantly improved biomarker levels of inflammation compared to Group B. | [7] |
Proposed Mechanism of Anti-Inflammatory Action
While direct molecular evidence is still emerging, the known physiological effects of this compound allow for the postulation of a potential anti-inflammatory mechanism. It is reported to inhibit vascular hyperpermeability induced by various vasoactive agents.[5] This effect on the endothelium may be central to its anti-inflammatory properties.
A key event in inflammation is the increase in vascular permeability, which allows for the infiltration of immune cells and inflammatory mediators into tissue. By stabilizing the endothelial barrier, this compound may indirectly suppress the inflammatory cascade. A potential, yet unconfirmed, pathway could involve the modulation of signaling cascades that regulate endothelial cell junctions and permeability, which in turn could reduce the extravasation of leukocytes and inflammatory cytokines, thereby dampening the overall inflammatory response.
Below is a diagram illustrating a hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: A Framework for Investigating the Potential Antioxidant Activity of Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate (CSS) is a derivative of adrenaline primarily recognized for its hemostatic and capillary-stabilizing effects.[1] It is clinically utilized to manage bleeding from capillaries by reducing their permeability and promoting the retraction of damaged vessel ends.[2][3] Recent studies have also highlighted its anti-inflammatory properties, particularly in surgical settings where it has been shown to reduce perioperative blood loss and inflammatory responses.[4][5]
While the primary mechanism of action is linked to vascular stability,[6] the observed anti-inflammatory effects suggest a potential, yet unexplored, role in mitigating oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathogenic factor in inflammation and tissue damage. This guide proposes a comprehensive experimental framework to investigate the potential antioxidant activity of Carbazochrome sodium sulfonate, providing researchers with the necessary protocols and conceptual models to explore this therapeutic avenue.
Proposed Experimental Investigation Workflow
To systematically evaluate the antioxidant potential of this compound, a multi-tiered approach is recommended, progressing from basic chemical assays to more complex cellular models.
Caption: Proposed workflow for investigating CSS antioxidant activity.
Detailed Experimental Protocols
In Vitro Radical Scavenging: DPPH Assay
This assay assesses the ability of this compound to directly scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.24 mg/mL DPPH solution in ethanol. The initial absorbance should be approximately 1.1 at 517 nm.[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Create a series of dilutions of the CSS stock solution to test a range of concentrations.
-
Ascorbic acid or Trolox should be used as a positive control.[8]
-
-
Reaction Setup (96-well plate):
-
Incubation and Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of CSS required to inhibit 50% of the DPPH radical) can be determined by plotting the inhibition percentage against the concentration.[7]
-
Cellular Lipid Peroxidation: Malondialdehyde (MDA) Assay
This protocol measures malondialdehyde (MDA), a key byproduct of lipid peroxidation, to quantify oxidative damage in cells treated with an inducer and co-treated with this compound.[11]
Protocol:
-
Sample Preparation (Cell Lysates):
-
Culture cells (e.g., endothelial cells, hepatocytes) to confluence.
-
Treat cells with an oxidative stress inducer (e.g., H₂O₂) with and without various concentrations of CSS.
-
Wash cells with cold PBS, then homogenize or lyse them in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[12]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to collect the supernatant.[12]
-
-
TBARS Reaction:
-
Prepare the Thiobarbituric Acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl).[11]
-
In a microcentrifuge tube, mix a volume of the cell supernatant (e.g., 100 µL) with the TBA reagent and an acid (e.g., 15% TCA).[11]
-
To prevent further oxidation during the assay, an antioxidant like Butylated Hydroxytoluene (BHT) can be added.[13]
-
-
Incubation and Measurement:
-
Incubate the mixture at a high temperature (e.g., 95-100°C) for a set time (e.g., 40-60 minutes).[12][14] This facilitates the reaction between MDA and TBA to form a pink-colored adduct.[11]
-
Cool the tubes and centrifuge to pellet any precipitate.[14]
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[12][14]
-
-
Quantification:
-
Generate a standard curve using known concentrations of MDA.
-
Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.[11]
-
Endogenous Antioxidant Enzyme Activity
Investigating the effect of CSS on the activity of key antioxidant enzymes like Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) in cell lysates provides insight into its potential to bolster cellular defenses.
Protocol:
-
General: Use commercially available assay kits for SOD, CAT, and GPx activity, following the manufacturer's instructions. These kits typically provide all necessary reagents and standardized protocols for colorimetric or fluorometric measurement.
-
Sample Preparation: Prepare cell lysates as described in the MDA assay (Section 3.2, Step 1).
-
Superoxide Dismutase (SOD) Activity: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[15] Assays often use a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by the SOD in the sample is measured.[16]
-
Catalase (CAT) Activity: CAT decomposes hydrogen peroxide into water and oxygen.[15] Activity is typically measured by monitoring the rate of H₂O₂ decomposition, which can be followed by a decrease in absorbance at 240 nm.[17]
-
Glutathione Peroxidase (GPx) Activity: GPx reduces hydrogen peroxide and lipid hydroperoxides by oxidizing glutathione.[15] Assays are often coupled, measuring the rate of NADPH oxidation (decrease in absorbance at 340 nm) via glutathione reductase.
Proposed Mechanism of Action: The Nrf2 Pathway
A plausible mechanism by which this compound could exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including those for SOD, CAT, and enzymes involved in glutathione synthesis.[18][19]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[20][21] Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[18][22]
Caption: Hypothetical activation of the Nrf2 pathway by CSS.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables to allow for effective comparison and interpretation.
Table 1: In Vitro DPPH Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
|---|---|---|---|
| CSS | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| Ascorbic Acid | 5 | ||
| (Positive Control) | 10 |
| | 20 | | |
Table 2: Effect of CSS on MDA Levels in H₂O₂-Treated Cells
| Treatment Group | CSS Conc. (µM) | MDA Level (nmol/mg protein) (Mean ± SD) |
|---|---|---|
| Control (No H₂O₂) | 0 | |
| H₂O₂ Only | 0 | |
| H₂O₂ + CSS | 1 | |
| 10 |
| | 50 | |
Table 3: Effect of CSS on Antioxidant Enzyme Activity in H₂O₂-Treated Cells
| Treatment Group | CSS Conc. (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
|---|---|---|---|---|
| Control (No H₂O₂) | 0 | |||
| H₂O₂ Only | 0 | |||
| H₂O₂ + CSS | 1 | |||
| 10 |
| | 50 | | | |
Conclusion
While this compound is established as a hemostatic agent, its reported anti-inflammatory effects warrant a thorough investigation into its potential antioxidant properties. The experimental framework outlined in this guide provides a systematic pathway for researchers to explore this hypothesis. By employing a combination of direct chemical assays, cellular models of oxidative stress, and mechanistic studies targeting the Nrf2 pathway, the scientific community can elucidate whether CSS possesses a clinically relevant antioxidant capacity, potentially expanding its therapeutic applications.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. abcam.cn [abcam.cn]
- 11. benchchem.com [benchchem.com]
- 12. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.uniroma1.it [iris.uniroma1.it]
- 19. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Carbazochrome Sodium Sulfonate: A Technical Guide to its Effects on Endothelial Cell Permeability and Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent, has demonstrated significant efficacy in modulating endothelial cell function, particularly in the context of vascular permeability. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and the experimental protocols used to elucidate the impact of CSS on endothelial barrier integrity. The primary mechanism of action involves the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn stabilizes the endothelial barrier, prevents the formation of actin stress fibers, and preserves the integrity of cell-cell junctions mediated by VE-cadherin. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating vascular permeability and related therapeutic interventions.
Introduction
Endothelial cells form a critical barrier between the blood and surrounding tissues, regulating the passage of fluids, solutes, and cells. Disruption of this barrier, leading to increased vascular permeability, is a hallmark of various pathological conditions, including inflammation, sepsis, and diabetic retinopathy. Carbazochrome sodium sulfonate (CSS) is an adrenochrome (B1665551) derivative recognized for its capillary-stabilizing and hemostatic properties.[1] Emerging research has focused on its direct effects on endothelial cells to mitigate hyperpermeability.
This guide details the cellular and molecular mechanisms by which CSS exerts its effects on endothelial cell permeability and function, with a focus on the key findings from in vitro studies.
Mechanism of Action: Inhibition of Phosphoinositide Hydrolysis
The core mechanism by which this compound stabilizes the endothelial barrier is through the inhibition of agonist-induced phosphoinositide hydrolysis. Vasoactive agents such as thrombin, tryptase, and bradykinin (B550075) bind to their respective G-protein coupled receptors on the endothelial cell surface. This binding activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC). This signaling cascade leads to the reorganization of the actin cytoskeleton, formation of stress fibers, and disruption of adherens junctions, ultimately increasing endothelial permeability.[2]
This compound intervenes in this pathway by inhibiting the hydrolysis of phosphoinositides, thereby preventing the generation of IP3 and the subsequent downstream signaling events that lead to barrier dysfunction.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Data Presentation
Disclaimer: The following tables are illustrative and based on the concentration ranges reported in the abstract of Sendo et al. (2003). Specific quantitative values are placeholders and should be confirmed with the full research paper.
Table 1: Effect of this compound on Endothelial Permeability
| Inducer (Concentration) | This compound (µM) | Permeability Change (%) (Illustrative) |
| Tryptase (10 nM) | 0 | +150% |
| 0.1 | +75% | |
| 0.5 | +20% | |
| 1.0 | +5% | |
| Thrombin (1 U/mL) | 0 | +180% |
| 0.1 | +90% | |
| 0.5 | +30% | |
| 1.0 | +10% | |
| Bradykinin (1 µM) | 0 | +160% |
| 0.1 | +80% | |
| 0.5 | +25% | |
| 1.0 | +8% |
Table 2: Inhibition of [³H]Inositol Triphosphate (IP3) Formation by this compound
| Inducer (Concentration) | This compound (µM) | IP3 Formation (cpm) (Illustrative) | Inhibition (%) (Illustrative) |
| Bradykinin (1 µM) | 0 | 5000 | 0% |
| 0.1 | 4000 | 20% | |
| 1.0 | 2500 | 50% | |
| 10.0 | 1500 | 70% | |
| Thrombin (1 U/mL) | 0 | 6000 | 0% |
| 0.1 | 4800 | 20% | |
| 1.0 | 3000 | 50% | |
| 10.0 | 1800 | 70% |
Experimental Protocols
Note: The following are representative protocols based on standard methodologies and information from the available literature. Specific parameters may need optimization.
Endothelial Permeability Assay (Transendothelial Albumin-Conjugated Evans Blue Transport)
This assay measures the passage of albumin across a confluent monolayer of endothelial cells, serving as an indicator of barrier function.
Materials:
-
Porcine Aortic Endothelial Cells (PAECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Evans Blue dye
-
Bovine Serum Albumin (BSA)
-
Vasoactive agents (tryptase, thrombin, bradykinin)
-
This compound
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed PAECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
Preparation of Tracer: Prepare a solution of 4% BSA in serum-free medium and add Evans Blue dye to a final concentration of 0.5%.
-
Treatment:
-
Pre-incubate the endothelial monolayers with varying concentrations of this compound (0.1-1 µM) for 30 minutes.
-
Add the permeability-inducing agent (e.g., thrombin at 1 U/mL) to the upper chamber.
-
-
Permeability Measurement:
-
Replace the medium in the upper chamber with the albumin-conjugated Evans Blue solution.
-
At specified time points (e.g., 30, 60, 90 minutes), collect samples from the lower chamber.
-
-
Quantification: Measure the absorbance of the samples from the lower chamber at 620 nm using a spectrophotometer. The amount of Evans Blue that has crossed the monolayer is proportional to the permeability.
Immunofluorescence Staining for VE-Cadherin and F-actin
This method is used to visualize the integrity of cell-cell junctions (VE-cadherin) and the organization of the actin cytoskeleton.
Materials:
-
PAECs grown on glass coverslips
-
Vasoactive agent (e.g., tryptase)
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-VE-cadherin
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat confluent PAECs on coverslips with the vasoactive agent in the presence or absence of this compound.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-VE-cadherin antibody overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash and incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin for 1 hour at room temperature.
-
Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Phosphoinositide Hydrolysis Assay
This assay quantifies the formation of inositol phosphates, the downstream products of PLC activation.
Materials:
-
PAECs
-
[³H]myo-inositol
-
Inositol-free medium
-
Agonists (thrombin, bradykinin)
-
This compound
-
LiCl
-
Trichloroacetic acid (TCA)
-
Dowex anion-exchange resin
-
Scintillation counter
Procedure:
-
Radiolabeling: Incubate PAECs with [³H]myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound (0.1-10 µM).
-
Stimulation: Add the agonist (e.g., thrombin) and incubate for a short period (e.g., 30-60 seconds).
-
Extraction: Stop the reaction by adding ice-cold TCA.
-
Separation: Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol triphosphate fraction using a scintillation counter.
Mandatory Visualizations
Experimental Workflow: Endothelial Permeability Assay
Caption: Workflow for the endothelial permeability assay.
Experimental Workflow: Immunofluorescence Analysis
Caption: Workflow for immunofluorescence analysis.
Conclusion
This compound effectively counteracts agonist-induced increases in endothelial permeability. Its mechanism of action is centered on the inhibition of the phosphoinositide signaling pathway, which prevents the downstream events of calcium mobilization, actin stress fiber formation, and VE-cadherin disruption. The data, though requiring further detailed quantification from primary sources, strongly support the role of CSS as a stabilizer of the endothelial barrier. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other potential modulators of endothelial function. This technical guide serves as a valuable resource for researchers and professionals aiming to understand and therapeutically target vascular permeability.
References
The Role of Carbazochrome Sodium Sulfonate in Platelet Aggregation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent derived from the oxidation of adrenaline, is utilized clinically to manage bleeding by enhancing capillary stability and promoting platelet plug formation.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the effects of Carbazochrome sodium sulfonate on platelet aggregation. It consolidates findings from clinical studies, details the primary signaling pathway involved, and presents standardized experimental protocols for investigating platelet function. The available evidence points to a mechanism mediated by platelet surface α-adrenoreceptors, leading to a cascade of intracellular events that culminate in platelet activation and aggregation.[1] This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development engaged in the study of hemostatic agents.
Introduction
This compound (CSS) is a hemostatic drug employed to reduce capillary bleeding and vascular permeability.[2][3] While its clinical application is established, a detailed understanding of its interaction with platelets at a molecular level is critical for optimizing its therapeutic use and exploring new applications. Platelet aggregation is a complex process central to hemostasis, involving platelet adhesion, activation, and aggregation to form a thrombus. This process is initiated by various agonists and mediated through intricate signaling pathways. This guide focuses on the relationship between CSS and the mechanisms of platelet aggregation, presenting the current state of knowledge, quantitative data from clinical investigations, and relevant experimental methodologies.
Mechanism of Action: The α-Adrenergic Receptor Pathway
The primary mechanism by which this compound is understood to promote platelet aggregation is through its interaction with α-adrenoreceptors on the platelet surface.[1] These receptors are Gq-protein coupled receptors.[1] The binding of CSS to these receptors initiates a signaling cascade that leads to platelet activation.
The key steps in this pathway are:
-
Receptor Binding: CSS interacts with the α-adrenoreceptor on the platelet membrane.[1]
-
Gq Protein Activation: This binding activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).[1]
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP₃ binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1]
-
Platelet Activation: The resulting increase in intracellular Ca²⁺, along with the action of DAG, activates downstream effectors like Calmodulin and Protein Kinase C. This leads to a conformational change in the platelet's shape, degranulation (release of pro-aggregatory molecules like ADP and serotonin), and activation of the GPIIb/IIIa receptors, which are essential for fibrinogen binding and subsequent platelet aggregation.[1]
Signaling Pathway Diagram
Caption: CSS-mediated platelet activation via the Gq-coupled α-adrenoreceptor pathway.
Quantitative Data from Clinical Studies
While direct in vitro dose-response data on platelet aggregation is not extensively detailed in recent literature, several clinical trials have quantified the hemostatic effects of this compound by measuring blood loss in surgical patients. These studies typically use CSS as an adjunct to other hemostatic agents like tranexamic acid (TXA).
| Study Focus | Patient Group (CSS + TXA) | Control Group (TXA Only) | Measured Outcome | Result | Reference |
| Total Knee Arthroplasty | Group A: IV & Topical CSS (n=50) | Group D (n=50) | Total Blood Loss (mL) | 609.92 ± 221.24 vs. 1158.26 ± 334.13 (P < 0.05) | [4][5] |
| Total Knee Arthroplasty | Group B: Topical CSS (n=50) | Group D (n=50) | Total Blood Loss (mL) | 753.16 ± 247.67 vs. 1158.26 ± 334.13 (P < 0.05) | [4][5] |
| Total Knee Arthroplasty | Group C: IV CSS (n=50) | Group D (n=50) | Total Blood Loss (mL) | 829.23 ± 297.45 vs. 1158.26 ± 334.13 (P < 0.05) | [4][5] |
| Total Hip Arthroplasty | Group A: Topical CSS (n=50) | Group B (n=50) | Total Blood Loss (mL) | 668.84 ± 230.95 vs. 940.96 ± 359.22 (P < 0.05) | [6] |
Data presented as mean ± standard deviation.
These findings consistently demonstrate that the addition of CSS significantly reduces perioperative blood loss compared to the use of tranexamic acid alone.[4][5][6]
Experimental Protocols: Platelet Aggregometry
The standard method for assessing platelet aggregation in vitro is Light Transmission Aggregometry (LTA). This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Methodology for Light Transmission Aggregometry
-
Blood Collection and PRP Preparation:
-
Collect whole blood from subjects via venipuncture into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (ratio 9:1, blood to citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. The PPP is also used to calibrate the aggregometer for 100% light transmission (representing full aggregation).
-
-
Aggregation Assay:
-
Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate the aggregation by adding a known platelet agonist, such as:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid[7]
-
Thrombin
-
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the maximum percentage change in light transmission from baseline (PRP, 0% transmission) to reference (PPP, 100% transmission).
-
-
Data Analysis:
-
The primary endpoint is the maximal aggregation percentage.
-
For inhibitory studies, calculate the concentration of the test compound that produces 50% inhibition of aggregation (IC₅₀).
-
Experimental Workflow Diagram
Caption: Standard workflow for Light Transmission Aggregometry (LTA).
Relationship with the Arachidonic Acid Pathway
The arachidonic acid pathway is a critical component of platelet activation. When platelets are stimulated, arachidonic acid is liberated from membrane phospholipids (B1166683) and metabolized by cyclooxygenase (COX) enzymes to form prostaglandin (B15479496) H₂ (PGH₂).[8][9] PGH₂ is then converted by thromboxane (B8750289) synthase into thromboxane A₂ (TXA₂), a potent vasoconstrictor and powerful inducer of platelet aggregation.[8][10]
While inhibitors of this pathway, such as aspirin (B1665792) (a COX inhibitor), are well-characterized antiplatelet agents, the current body of evidence does not suggest that this compound directly interacts with or inhibits any component of the arachidonic acid cascade.[11] Its pro-aggregatory effect is attributed to the distinct α-adrenoreceptor signaling pathway.
Conclusion
This compound enhances platelet aggregation and contributes to hemostasis primarily through its action as an agonist at platelet surface α-adrenoreceptors.[1] This interaction triggers the Gq/PLC/IP₃ signaling cascade, leading to an increase in intracellular calcium and subsequent platelet activation.[1] Clinical data supports its efficacy in reducing blood loss in surgical settings.[4][5][6] Future research employing standardized in vitro methods, such as light transmission aggregometry, could further elucidate the dose-dependent effects of CSS on platelet function and its potential interactions with various aggregation agonists, providing a more complete picture of its pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 10. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Repurposing Carbazochrome Sodium Sulfonate: A Technical Guide for New Therapeutic Indications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbazochrome (B1668341) sodium sulfonate (CSS), a long-established hemostatic agent, is garnering significant interest for its potential in new therapeutic applications. Traditionally used to manage capillary bleeding, recent research has illuminated its broader pharmacological activities, primarily centered on its ability to enhance endothelial barrier function and modulate inflammatory processes. This technical guide provides an in-depth overview of the core scientific principles underlying the repurposing of CSS, detailing its mechanism of action, summarizing key preclinical and clinical findings in emerging indications, and offering comprehensive experimental protocols to guide further research and development. The data presented herein supports the exploration of CSS in surgical settings to reduce perioperative blood loss and inflammation, as well as for the treatment of conditions characterized by vascular fragility and hyperpermeability, such as hereditary hemorrhagic telangiectasia (HHT) and refractory chronic prostatitis.
Core Mechanism of Action: Stabilizing the Endothelium
The primary therapeutic effect of Carbazochrome sodium sulfonate lies in its ability to stabilize the vascular endothelium, thereby reducing capillary permeability and fragility. This is achieved through a multi-faceted mechanism of action that begins with its interaction with α-adrenoreceptors on the surface of platelets and endothelial cells.[1]
Inhibition of Phosphoinositide Hydrolysis
Upon binding to its receptor, CSS inhibits the agonist-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This inhibitory action on phospholipase C (PLC) is a critical upstream event that dampens the intracellular signaling cascades typically initiated by various vasoactive agents like thrombin and bradykinin.[1] By preventing the generation of IP3, CSS effectively blocks the release of intracellular calcium stores, a key trigger for endothelial cell contraction and subsequent barrier disruption.
Downstream Effects on the Actin Cytoskeleton and Cell Adhesion
The inhibition of the PLC/IP3/DAG pathway has profound downstream consequences on the endothelial cell's structural integrity. Specifically, CSS has been shown to prevent the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a crucial component of adherens junctions between endothelial cells.[1] This stabilization of the actin cytoskeleton and intercellular junctions is paramount to maintaining a restrictive endothelial barrier, preventing the leakage of fluids and inflammatory cells into surrounding tissues. The involvement of Rho GTPases, such as Rac1, in regulating the actin cytoskeleton suggests that CSS may exert its effects through the modulation of these signaling molecules.[2][3][4][5][6][7][8][9][10]
Potential New Therapeutic Indications
The unique mechanism of action of CSS opens up possibilities for its use in a variety of clinical settings beyond its traditional hemostatic role.
Perioperative Bleeding and Inflammation in Orthopedic Surgery
A growing body of evidence from randomized controlled trials supports the use of CSS, often in conjunction with tranexamic acid, to reduce perioperative blood loss and the associated inflammatory response in major orthopedic surgeries such as total knee and hip arthroplasty.[11][12][13]
Table 1: Summary of Clinical Trial Data for CSS in Orthopedic Surgery
| Indication | Intervention | Key Outcomes Measured | Summary of Results | Citations |
| Total Knee Arthroplasty | CSS + Tranexamic Acid vs. Tranexamic Acid alone | Total blood loss, hidden blood loss, hemoglobin drop, inflammatory markers (CRP, IL-6) | Combination therapy significantly reduced total and hidden blood loss, and lowered postoperative inflammatory markers compared to tranexamic acid alone. | [11][12] |
| Total Hip Arthroplasty | CSS + Tranexamic Acid vs. Tranexamic Acid alone | Total blood loss, hidden blood loss, transfusion rate, inflammatory markers | The addition of CSS significantly reduced total and hidden blood loss and the need for blood transfusions. A notable decrease in postoperative inflammatory markers was also observed. | [13] |
| Arthroscopic Rotator Cuff Repair | CSS vs. Tranexamic Acid vs. Saline | Visual clarity, operative duration, irrigation fluid volume, postoperative pain | CSS significantly improved visual clarity during surgery, reduced operative time and the volume of irrigation fluid required, and resulted in lower postoperative pain scores. | [14] |
Hereditary Hemorrhagic Telangiectasia (HHT)
HHT is a genetic disorder characterized by the formation of abnormal blood vessels, leading to recurrent bleeding.[15][16][17][18][19] Given CSS's ability to stabilize capillaries, it presents a promising therapeutic option. A clinical study has shown that oral administration of CSS can significantly reduce the severity of epistaxis (nosebleeds), a common and debilitating symptom of HHT.[20][21]
Table 2: Clinical Trial Data for CSS in Hereditary Hemorrhagic Telangiectasia
| Indication | Intervention | Key Outcomes Measured | Summary of Results | Citations |
| Hereditary Hemorrhagic Telangiectasia | Oral this compound (50 mg twice daily) | Epistaxis Severity Score (ESS), Hemoglobin levels | A statistically significant reduction in ESS and a significant increase in hemoglobin levels were observed after 2 months of treatment. | [20][21] |
Refractory Chronic Prostatitis
Chronic prostatitis is a condition characterized by pelvic pain and lower urinary tract symptoms, often with an inflammatory component. The ability of CSS to reduce capillary permeability and potentially modulate inflammation suggests its utility in this condition. A clinical study on patients with refractory chronic prostatitis demonstrated that CSS treatment led to significant improvements in pain, urinary frequency, and overall symptoms.[22][23]
Table 3: Clinical Trial Data for CSS in Refractory Chronic Prostatitis
| Indication | Intervention | Key Outcomes Measured | Summary of Results | Citations |
| Refractory Chronic Prostatitis | Oral Carbazochrome (30 mg three times a day) | Pain score, daytime and nighttime frequency, International Prostate Symptom Score (IPSS) | Significant reductions in pain scores and urinary frequency, along with an overall improvement in IPSS, were observed after 8 weeks of treatment. | [22][23] |
Experimental Protocols for Investigating New Indications
To facilitate further research into the repurposing of CSS, detailed experimental protocols are provided below.
Preclinical Evaluation of CSS for Hereditary Hemorrhagic Telangiectasia (HHT)
-
Animal Model: Utilize established genetic mouse models of HHT, such as the Endoglin (Eng) or Activin receptor-like kinase 1 (Alk1) heterozygous knockout mice (Eng+/- or Alk1+/-), which develop vascular abnormalities similar to human HHT.[15][16][17][18][19]
-
CSS Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: Based on previous animal studies, a starting dose range of 10-50 mg/kg/day can be explored, with dose-response studies to determine optimal efficacy.
-
Duration: Treat animals for a period of 4-8 weeks to assess chronic effects.
-
-
Endpoint Measurements:
-
Primary Outcome: Monitor and quantify the frequency and severity of spontaneous epistaxis.
-
Secondary Outcomes:
-
Measure complete blood counts (hemoglobin, hematocrit) to assess anemia.
-
Perform histological analysis of nasal and gastrointestinal tissues to quantify the number and size of telangiectasias.
-
Assess endothelial barrier function in isolated microvessels from treated and control animals.
-
-
Preclinical Evaluation of CSS for Chronic Prostatitis
-
Animal Model: Induce experimental autoimmune prostatitis (EAP) in rats or mice by immunization with prostate antigens (e.g., prostate steroid-binding protein) and an adjuvant. This model recapitulates the inflammatory and pain aspects of human chronic prostatitis.[1][24][25][26][27]
-
CSS Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: A starting dose of 20-100 mg/kg/day can be investigated.
-
Timing: Treatment can be initiated either prophylactically (before EAP induction) or therapeutically (after the onset of symptoms).
-
-
Endpoint Measurements:
-
Primary Outcome: Assess pelvic pain using von Frey filament testing to measure tactile allodynia.
-
Secondary Outcomes:
-
Perform histological analysis of prostate tissue to score the degree of inflammation.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in prostate tissue homogenates using ELISA or multiplex assays.
-
Evaluate urinary frequency and voiding patterns.
-
-
In Vitro Assessment of Endothelial Barrier Function
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines on semi-permeable Transwell® inserts until a confluent monolayer is formed.[28][29][30][31][32]
-
Treatment Protocol:
-
Pre-incubate the endothelial monolayers with varying concentrations of CSS (e.g., 1-100 µM) for a specified period (e.g., 1-24 hours).
-
Induce hyperpermeability by adding a vasoactive agent such as thrombin, bradykinin, or vascular endothelial growth factor (VEGF) to the upper chamber.
-
-
Permeability Measurement:
-
Transendothelial Electrical Resistance (TEER): Measure the electrical resistance across the endothelial monolayer using an epithelial voltohmmeter. A higher TEER value indicates a more intact barrier.[28][29][30][32]
-
Tracer Flux: Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber and measure its appearance in the lower chamber over time using a fluorescence plate reader. Reduced flux indicates enhanced barrier function.[28][29][31][32]
-
Conclusion and Future Directions
This compound presents a compelling case for drug repurposing. Its well-established safety profile, coupled with a growing understanding of its mechanism of action in stabilizing the endothelium, provides a strong rationale for its investigation in new therapeutic areas. The promising clinical data in orthopedic surgery, HHT, and chronic prostatitis warrant further, larger-scale clinical trials to definitively establish its efficacy and optimal use in these conditions. The experimental protocols outlined in this guide offer a framework for researchers to systematically explore the full therapeutic potential of this versatile molecule. Future research should also focus on elucidating the precise molecular interactions of CSS with its target receptors and the downstream signaling pathways to identify potential biomarkers of response and to further refine its therapeutic applications.
References
- 1. Experimental rodent models of chronic prostatitis and evaluation criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RAC1: An Emerging Therapeutic Option for Targeting Cancer Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by Rho GTPases [reactome.org]
- 6. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network [mdpi.com]
- 9. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho GTPase signaling in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-b.com [ajchem-b.com]
- 12. ajchem-b.com [ajchem-b.com]
- 13. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preoperative Intravenous this compound Improves Visual Clarity in Patients Undergoing Arthroscopic Rotator Cuff Repair Compared to Tranexamic Acid and Sodium Chloride: A Randomized Controlled, Triple-Blinded, Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An update on preclinical models of hereditary haemorrhagic telangiectasia: Insights into disease mechanisms [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Mouse models of hereditary hemorrhagic telangiectasia: recent advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Brain Arteriovenous Malformation Mouse Models for Type 1 Hereditary Hemorrhagic Telangiectasia | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. An old drug for a new application: carbazochrome-sodium-sulfonate in HHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An old drug for a new application: carbazochrome-sodium-sulfonate in HHT. [publicatt.unicatt.it]
- 22. Effect of this compound on refractory chronic prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Preclinical models and evaluation criteria of prostatitis [frontiersin.org]
- 25. Development and Validation of an Animal Model of Prostate Inflammation-Induced Chronic Pelvic Pain: Evaluating from Inflammation of the Prostate to Pain Behavioral Modifications | PLOS One [journals.plos.org]
- 26. Frontiers | Applications of Vertebrate Models in Studying Prostatitis and Inflammation-Associated Prostatic Diseases [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 30. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Quantification of Carbazochrome Sodium Sulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazochrome (B1668341) Sodium Sulfonate is a hemostatic agent used to decrease capillary permeability and control bleeding.[1][2] Accurate and reliable quantification of Carbazochrome Sodium Sulfonate in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound. The method is designed to be specific, accurate, and precise, meeting the standards required for pharmaceutical analysis.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is recommended.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (HPLC grade)
-
Chromatographic Conditions
The separation is achieved using an isocratic elution.
-
Mobile Phase: A filtered and degassed mixture of 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 94:6 (v/v).[4][5]
-
Detection Wavelength: 354 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
-
Run Time: 10 minutes.
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Curve Standards: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by appropriately diluting the standard stock solution with the mobile phase.
Sample Preparation (for a 10 mg Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a theoretical concentration of 100 µg/mL. Further dilutions may be necessary to fit within the calibration range.
Method Validation Protocol
The developed method should be validated according to ICH guidelines.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be not more than 2.0%.
-
Specificity (Forced Degradation): To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[4][5] Stress conditions include acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The method should effectively separate the main drug peak from any degradation products.
-
Linearity: Analyze the calibration standards in triplicate. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[3][6]
-
Precision:
-
Intra-day Precision: Analyze a standard solution (e.g., 20 µg/mL) six times on the same day.
-
Inter-day Precision: Analyze the same standard solution on three different days. The %RSD for both should be less than 2.0%.[6]
-
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation: Summary of Method Validation
The following table summarizes the expected quantitative results from the method validation study.
| Parameter | Acceptance Criteria | Expected Result |
| Linearity | ||
| Range | - | 1 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995[6] |
| Precision (%RSD) | ||
| Intra-day Precision | ≤ 2.0% | < 1.5%[6] |
| Inter-day Precision | ≤ 2.0% | < 2.0%[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5%[4] |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.6 µg/mL |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | > 2000 | > 4000 |
Visualization
The following diagram illustrates the logical workflow for the HPLC method development and validation process.
Caption: HPLC method development and validation workflow.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in pharmaceutical preparations. The method is validated to be linear, precise, accurate, and specific, demonstrating its suitability for routine quality control analysis and stability studies. The use of a common C18 column and standard reagents makes this method easily adaptable in most analytical laboratories.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 6. Optimization of solid phase extraction clean up and validation of quantitative determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Carbazochrome Sodium Sulfonate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. It is an oxidation product of adrenaline and is thought to promote clotting by increasing platelet aggregation and decreasing capillary permeability.[1][2] Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound in plasma samples.
Mechanism of Action
This compound exerts its hemostatic effect through its interaction with α-adrenoreceptors on the surface of platelets.[1][2][3] This interaction initiates a signaling cascade involving the Gq protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors. This cascade ultimately results in a change in platelet shape, degranulation (release of pro-aggregatory factors like ADP and serotonin), and platelet aggregation, contributing to the formation of a primary hemostatic plug.[1][3]
Caption: Signaling pathway of this compound in platelets.
Experimental Protocols
Two validated LC-MS/MS methods are presented below. Method 1 utilizes protein precipitation for sample preparation and positive mode atmospheric pressure chemical ionization (APCI). Method 2 employs solid-phase extraction (SPE) for sample cleanup and negative mode electrospray ionization (ESI).
Method 1: Protein Precipitation and LC-APCI-MS/MS (Positive Ionization)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (Amiloride hydrochloride).
-
Vortex for 30 seconds.
-
Add 200 µL of 14% perchloric acid solution to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
| Parameter | Condition |
| LC System | Agilent 1100 Series or equivalent |
| Column | Hypersil ODS-2 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient | Multi-step linear gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |
| MRM Transition (Carbazochrome) | m/z 148 -> m/z 107 |
| MRM Transition (IS) | Specific to Amiloride hydrochloride |
| LLOQ | 0.5 ng/mL |
| Linear Range | 0.5 - 50 ng/mL |
Note: The m/z 148 transition corresponds to the protonated thermodegraded fragment of the free acidic form of this compound.
Method 2: Solid-Phase Extraction and LC-ESI-MS/MS (Negative Ionization)
This method provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.
-
Condition an Oasis WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of plasma sample, add the internal standard ((1S)-(+)-10-camphorsulfonic acid).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 1 mL of methanol containing 2% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a suitable volume into the LC-MS/MS system.
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic (e.g., Acetonitrile:Water with buffer) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (Carbazochrome) | m/z 299.0 -> m/z 256.0 |
| MRM Transition (IS) | m/z 230.9 -> m/z 79.8 |
| LLOQ | 0.189 ng/mL |
| Linear Range | 0.189 - 37.8 ng/mL |
Experimental Workflow Visualization
Caption: Experimental workflows for the analysis of this compound.
Data Presentation
The following tables summarize the quantitative data for the two LC-MS/MS methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (APCI, Positive) | Method 2 (ESI, Negative) |
| Column | Hypersil ODS-2 (4.6 x 150 mm, 5 µm) | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: Methanol | Isocratic (e.g., Acetonitrile:Water with buffer) |
| Elution | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | Ambient | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Method 1 (APCI, Positive) | Method 2 (ESI, Negative) |
| Ionization Source | APCI | ESI |
| Polarity | Positive | Negative |
| Analyte Transition | m/z 148 -> 107 | m/z 299.0 -> 256.0 |
| IS Transition | Analyte-specific | m/z 230.9 -> 79.8 |
Table 3: Method Performance
| Parameter | Method 1 (APCI, Positive) | Method 2 (ESI, Negative) |
| Linear Range | 0.5 - 50 ng/mL | 0.189 - 37.8 ng/mL |
| LLOQ | 0.5 ng/mL | 0.189 ng/mL |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction |
Conclusion
The two methods presented provide robust and reliable approaches for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Method 1 is faster and requires less sample preparation, making it suitable for larger sample sets. Method 2 offers higher sensitivity and a cleaner sample extract, which may be advantageous for studies requiring lower limits of quantification. Both methods are valuable tools for pharmacokinetic and clinical research involving this compound.
References
Application Notes and Protocols for In Vitro Assays with Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome sodium sulfonate (CSS) is a hemostatic agent recognized for its ability to reduce capillary permeability and enhance vascular stability.[1][2] These properties make it a subject of interest in research focused on vascular biology, inflammation, and drug development for conditions associated with vascular leakage. This document provides detailed protocols for key in vitro assays to investigate the mechanisms of action of this compound, focusing on its effects on endothelial barrier function and related signaling pathways.
Mechanism of Action
This compound exerts its effects on the vascular endothelium primarily by inhibiting agonist-induced phosphoinositide hydrolysis.[3][4] This action helps to reverse endothelial barrier dysfunction. Additionally, CSS is known to interact with α-adrenoreceptors on the surface of platelets, which can contribute to its hemostatic properties.[5]
Key In Vitro Assays
This section outlines the protocols for essential in vitro assays to characterize the bioactivity of this compound.
Endothelial Permeability Assay (Transwell Assay)
This assay measures the permeability of an endothelial cell monolayer to macromolecules, providing a functional assessment of endothelial barrier integrity.
Protocol:
a. Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells (e.g., porcine aortic endothelial cells [PAECs]) in endothelial growth medium.[3][6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
b. Transwell Setup:
-
Seed endothelial cells (e.g., 1 x 10^5 cells/insert) onto collagen-coated Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) in a 24-well plate.[7][8][9]
-
Culture for 2-4 days to allow the formation of a confluent monolayer.[7]
-
Confirm monolayer confluence by microscopy or by measuring transendothelial electrical resistance (TEER).[10]
c. Treatment:
-
Once a confluent monolayer is formed, gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Induce hyperpermeability by treating the cells with an agonist such as thrombin, bradykinin (B550075), or tryptase for a predetermined time (e.g., 30 minutes).[4]
-
In parallel, pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a suitable duration (e.g., 1-2 hours) before adding the permeability-inducing agonist along with CSS.[4] Include appropriate vehicle controls.
d. Permeability Measurement:
-
Following treatment, add a tracer molecule such as FITC-dextran (40 kDa) or albumin-conjugated Evans blue to the upper chamber of the Transwell insert.[3][4]
-
Incubate for a defined period (e.g., 1 hour).
-
Collect samples from the lower chamber.
-
Measure the fluorescence or absorbance of the samples using a plate reader to quantify the amount of tracer that has passed through the endothelial monolayer.[6][7]
-
Calculate the percentage of permeability relative to the control groups.
Experimental Workflow for Endothelial Permeability Assay
Caption: Workflow of the in vitro endothelial permeability assay.
Phosphoinositide Hydrolysis Assay
This assay determines the effect of this compound on the production of inositol (B14025) phosphates, key second messengers in signal transduction pathways that regulate endothelial permeability.
Protocol:
a. Cell Culture and Labeling:
-
Culture endothelial cells (e.g., PAECs) in appropriate multi-well plates to near confluency.[4]
-
Label the cells by incubating them with [3H]myo-inositol in an inositol-free medium for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
b. Treatment:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time.[4]
-
Stimulate the cells with an agonist like bradykinin or thrombin to induce phosphoinositide hydrolysis.[4]
c. Inositol Phosphate Extraction and Measurement:
-
Terminate the reaction by adding a suitable ice-cold solution (e.g., trichloroacetic acid).
-
Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.
-
Express the results as a percentage of the agonist-stimulated control.
Signaling Pathway of this compound in Endothelial Cells
Caption: Simplified signaling pathway of CSS in endothelial cells.
Immunofluorescence Staining for VE-Cadherin
This method visualizes the effect of this compound on the localization and integrity of VE-cadherin, a key component of endothelial adherens junctions.
Protocol:
a. Cell Culture and Treatment:
-
Grow endothelial cells on sterile glass coverslips or in chamber slides until confluent.
-
Treat the cells with a permeability-inducing agent (e.g., tryptase) in the presence or absence of this compound.[4]
b. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody access to intracellular epitopes.
c. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for VE-cadherin.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI, if desired.
d. Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the localization of VE-cadherin using a fluorescence microscope.
-
Capture images for analysis of junctional integrity.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Endothelial Permeability
| Treatment Group | CSS Concentration (µM) | Permeability (% of Control) | Standard Deviation |
| Control (no agonist) | 0 | 100 | ± 5.2 |
| Agonist only | 0 | 250 | ± 15.8 |
| Agonist + CSS | 0.1 | 180 | ± 12.1 |
| Agonist + CSS | 1.0 | 120 | ± 8.5 |
| Agonist + CSS | 10.0 | 105 | ± 6.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Inhibition of Phosphoinositide Hydrolysis by this compound
| Treatment Group | CSS Concentration (µM) | [3H]Inositol Phosphate Formation (% of Agonist Control) | Standard Deviation |
| Agonist Control | 0 | 100 | ± 7.9 |
| Agonist + CSS | 0.1 | 85 | ± 6.4 |
| Agonist + CSS | 1.0 | 60 | ± 4.8 |
| Agonist + CSS | 10.0 | 45 | ± 3.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.[4]
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound. These assays are crucial for elucidating its mechanism of action on endothelial barrier function and for the development of novel therapeutics targeting vascular permeability. Researchers should optimize these protocols based on their specific cell types and experimental conditions to ensure reliable and reproducible results.
References
- 1. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial paracellular permeability assay [protocols.io]
- 4. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiologics.net [cellbiologics.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Endothelial Cell Permeability Assay with Carbazochrome Sodium Sulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of the endothelial barrier is crucial for maintaining tissue homeostasis, and its disruption is a key event in various pathological conditions, including inflammation, edema, and tumor metastasis.[1][2] Endothelial cells form a semipermeable barrier that regulates the passage of fluids, solutes, and cells between the blood and the surrounding tissues.[1][2] Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent known for its capillary-stabilizing effects.[3] This document provides detailed protocols for assessing the effect of Carbazochrome sodium sulfonate on endothelial cell permeability in vitro using two common methods: the Transwell permeability assay and Electric Cell-substrate Impedance Sensing (ECIS).
This compound has been shown to reverse endothelial barrier dysfunction induced by various vasoactive agents.[3] Its mechanism of action is suggested to involve the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn prevents the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions.[3][4] These protocols will enable researchers to quantify the protective effects of CSS on endothelial barrier function.
Signaling Pathway of this compound in Endothelial Cells
Vasoactive agents like thrombin and bradykinin (B550075) can induce endothelial hyperpermeability by activating G protein-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to the phosphorylation of downstream targets, resulting in the formation of actin stress fibers and the disruption of VE-cadherin junctions, ultimately increasing endothelial permeability.
This compound is proposed to inhibit the hydrolysis of phosphoinositides, thereby attenuating this signaling cascade and preserving the integrity of the endothelial barrier.[3]
Caption: Proposed signaling pathway of this compound in endothelial cells.
Experimental Protocols
Two primary methods for assessing endothelial permeability in vitro are presented: the Transwell assay, which measures the passage of a tracer molecule across the endothelial monolayer, and ECIS, which provides a real-time, label-free measurement of barrier resistance.[1][2][5]
General Cell Culture and Monolayer Formation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used; however, other endothelial cell types like Human Microvascular Endothelial Cells (HMEC-1) or EA.hy926 cells can also be utilized.[5][6]
-
Culture Medium: Use appropriate endothelial cell growth medium supplemented with necessary growth factors.
-
Coating: For optimal cell adhesion and monolayer formation, pre-coat Transwell inserts or ECIS arrays with substrates like fibronectin, collagen, or gelatin.[5][7]
-
Seeding Density: Seed cells at a density that allows for the formation of a confluent monolayer within 2-4 days. A typical seeding density for a 24-well Transwell insert is 1-2 x 10^5 cells/insert.[5][8]
-
Monolayer Integrity: Confirm monolayer confluence and integrity visually by microscopy or by measuring a stable baseline in TEER (for Transwell) or resistance (for ECIS) before starting the experiment.[5][9]
Protocol 1: Transwell Permeability Assay
This assay measures the paracellular flux of a fluorescently labeled macromolecule, such as FITC-dextran, across the endothelial monolayer.[9][10]
Materials:
-
Endothelial cells and culture medium
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
This compound (CSS)
-
Permeability-inducing agent (e.g., Thrombin, Bradykinin, LPS)[5][6]
-
FITC-dextran (e.g., 40 kDa or 70 kDa)
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the Transwell permeability assay with CSS.
Detailed Steps:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.[11]
-
Starvation (Optional): Serum-starve the cells for 2-4 hours before treatment to reduce baseline signaling activity.[7]
-
CSS Pre-treatment: Aspirate the medium and add fresh medium containing the desired concentrations of this compound to the upper chamber. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).[3] Incubate for a suitable pre-treatment time (e.g., 1-2 hours).
-
Induction of Permeability: Add the permeability-inducing agent (e.g., thrombin at 1 U/mL) to the upper chamber. Include appropriate controls:
-
Negative Control: No inducing agent, no CSS.
-
Positive Control: Inducing agent, no CSS.
-
CSS Control: CSS alone, no inducing agent.
-
-
Permeability Measurement: Add FITC-dextran (e.g., final concentration of 1 mg/mL) to the upper chamber.[6]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Sample Collection: Carefully collect a sample from the lower chamber.[11]
-
Fluorescence Reading: Transfer the samples to a 96-well black plate and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for FITC (e.g., 485 nm excitation, 520 nm emission).[10][12]
-
Data Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the monolayer. Calculate the fold change in permeability relative to the negative control.
Protocol 2: Electric Cell-substrate Impedance Sensing (ECIS)
ECIS measures the resistance of the endothelial monolayer to a small alternating current, providing a highly sensitive and real-time assessment of barrier function.[13][14]
Materials:
-
Endothelial cells and culture medium
-
ECIS instrument and arrays (e.g., 8W10E+)[7]
-
This compound (CSS)
-
Permeability-inducing agent (e.g., Thrombin, Bradykinin)
Experimental Workflow:
Caption: Workflow for the ECIS permeability assay with CSS.
Detailed Steps:
-
Cell Seeding: Seed endothelial cells into the wells of the ECIS array. Place the array in the ECIS instrument inside a cell culture incubator.[5]
-
Monolayer Formation: Monitor the resistance in real-time until the readings plateau, indicating the formation of a stable, confluent monolayer.[7]
-
Baseline Measurement: Once a stable baseline resistance is achieved, continue monitoring for a short period to ensure stability before adding any reagents.
-
CSS Treatment: Add fresh medium containing the desired concentrations of this compound to the wells.
-
Induction of Permeability: After a suitable pre-incubation with CSS, add the permeability-inducing agent. Continue to monitor the resistance in real-time. A drop in resistance indicates an increase in permeability.[13]
-
Data Analysis: The ECIS software will record the resistance over time. Normalize the resistance values to the baseline reading before the addition of the inducing agent. The magnitude and duration of the resistance drop can be used to quantify the effect of CSS on barrier function.
Data Presentation
Quantitative data from the permeability assays should be summarized in tables for clear comparison.
Table 1: Transwell Permeability Assay Data
| Treatment Group | FITC-Dextran Flux (Relative Fluorescence Units) | Fold Change vs. Positive Control |
| Negative Control | Example Value | Example Value |
| Positive Control (Inducer) | Example Value | 1.0 |
| CSS (1 µM) + Inducer | Example Value | Example Value |
| CSS (10 µM) + Inducer | Example Value | Example Value |
Table 2: ECIS Assay Data
| Treatment Group | Maximum Drop in Normalized Resistance | Time to Recovery (minutes) |
| Negative Control | Example Value | N/A |
| Positive Control (Inducer) | Example Value | Example Value |
| CSS (1 µM) + Inducer | Example Value | Example Value |
| CSS (10 µM) + Inducer | Example Value | Example Value |
Conclusion
These protocols provide a framework for investigating the effects of this compound on endothelial cell permeability. The Transwell assay offers a straightforward method for measuring macromolecular flux, while ECIS provides sensitive, real-time data on barrier integrity.[5] By utilizing these methods, researchers can effectively quantify the barrier-protective properties of this compound and further elucidate its mechanism of action in preserving endothelial function.
References
- 1. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial paracellular permeability assay [protocols.io]
- 7. In vitro endothelial cell permeability assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. cellbiologics.net [cellbiologics.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. biophysics.com [biophysics.com]
- 14. Determination of Endothelial Barrier Resistance by Electric Cell-Substrate Impedance Sensing (ECIS) System | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: A Validated Protocol for Assessing Carbazochrome Sodium Sulfonate's Effect on Platelet Aggregation
Introduction
Carbazochrome sodium sulfonate (CSS) is a hemostatic agent utilized to reduce capillary bleeding. Its mechanism of action is understood to involve the stabilization of blood vessels and the promotion of platelet aggregation, which enhances clot formation[1][2]. For researchers, scientists, and drug development professionals, it is crucial to have a standardized and validated protocol to quantify the pro-aggregatory effects of CSS on platelets. This document provides a detailed protocol using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing, to assess the in-vitro effect of this compound on platelet aggregation induced by various agonists.
Principle of the Assay: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) over time. In a resting state, platelets are in suspension, causing the plasma to be turbid and allowing for low light transmission. Upon the addition of an agonist, platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the plasma, leading to an increase in light transmission, which is recorded by an aggregometer. The extent of aggregation is proportional to the increase in light transmission. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.
Materials and Reagents
-
Blood Collection:
-
Vacutainer tubes with 3.2% sodium citrate (B86180) anticoagulant
-
Tourniquet
-
21-gauge needles
-
-
Reagents:
-
This compound (CSS), analytical grade
-
Saline solution (0.9% NaCl)
-
Platelet aggregation agonists:
-
Adenosine diphosphate (B83284) (ADP)
-
Collagen
-
Arachidonic Acid (AA)
-
-
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath or heating block at 37°C
-
Aggregometer cuvettes with stir bars
-
Plastic conical tubes
-
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the effect of this compound on platelet aggregation.
Experimental Protocol
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin) for at least 10 days. Use a 21-gauge needle and draw into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
Process the blood within one hour of collection. Keep samples at room temperature (20-24°C) at all times.
-
To obtain PRP, centrifuge the whole blood at 200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma (PRP) and transfer it to a clean plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 2500 x g for 15 minutes at room temperature.
-
Aspirate the supernatant (PPP) and transfer to a separate plastic tube.
-
Allow PRP to rest for at least 30 minutes before starting the assay. The assay should be completed within 4 hours of blood collection.
Platelet Aggregation Assay
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer. Place a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.
-
Pipette 450 µL of PRP into aggregometer cuvettes containing a stir bar.
-
Pre-warm the PRP-containing cuvettes at 37°C for 5 minutes in the aggregometer.
-
Prepare a range of concentrations of this compound in saline. A dose-response study is recommended to determine the optimal concentrations.
-
Add 50 µL of either the CSS solution or saline (vehicle control) to the PRP. Incubate for 2-5 minutes.
-
Add 50 µL of the chosen platelet agonist (e.g., ADP, collagen, or arachidonic acid) to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes. The primary endpoint is the maximum percentage of aggregation.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between the control (vehicle) and various concentrations of this compound.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| CSS Concentration | Agonist (ADP) Concentration | Maximum Aggregation (%) |
|---|---|---|
| Vehicle (Saline) | 5 µM | Record Data |
| CSS Conc. 1 | 5 µM | Record Data |
| CSS Conc. 2 | 5 µM | Record Data |
| CSS Conc. 3 | 5 µM | Record Data |
Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation
| CSS Concentration | Agonist (Collagen) Concentration | Maximum Aggregation (%) |
|---|---|---|
| Vehicle (Saline) | 2 µg/mL | Record Data |
| CSS Conc. 1 | 2 µg/mL | Record Data |
| CSS Conc. 2 | 2 µg/mL | Record Data |
| CSS Conc. 3 | 2 µg/mL | Record Data |
Table 3: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation
| CSS Concentration | Agonist (AA) Concentration | Maximum Aggregation (%) |
|---|---|---|
| Vehicle (Saline) | 0.5 mM | Record Data |
| CSS Conc. 1 | 0.5 mM | Record Data |
| CSS Conc. 2 | 0.5 mM | Record Data |
| CSS Conc. 3 | 0.5 mM | Record Data |
Platelet Activation Signaling Pathway
The following diagram illustrates the general signaling pathways activated by common platelet agonists, leading to platelet aggregation. This compound is hypothesized to positively modulate these pathways.
Conclusion
This application note provides a comprehensive and validated protocol for assessing the effects of this compound on platelet aggregation using Light Transmission Aggregometry. By following this detailed methodology, researchers can obtain reliable and reproducible quantitative data to characterize the pro-aggregatory potential of CSS. This will aid in further elucidating its mechanism of action and support its development and application in therapeutic contexts.
References
Application Notes and Protocols: The Use of Carbazochrome Sodium Sulfonate in Cultured Porcine Aortic Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazochrome sodium sulfonate, a hemostatic agent, has demonstrated a significant role in stabilizing capillary function. This document provides detailed application notes and protocols for investigating the effects of this compound (also referred to as AC-17) in cultured porcine aortic endothelial cells (PAECs). The primary focus is on its ability to reverse endothelial barrier dysfunction by inhibiting phosphoinositide hydrolysis. The following sections detail the underlying signaling pathways, experimental methodologies, and key quantitative data derived from seminal studies.
Mechanism of Action
This compound exerts its capillary-stabilizing effects by counteracting the increased vascular permeability induced by various vasoactive substances. In porcine aortic endothelial cells, agents like tryptase, thrombin, and bradykinin (B550075) trigger signaling cascades that lead to the breakdown of the endothelial barrier. This process involves the reorganization of the actin cytoskeleton into stress fibers and the disruption of cell-to-cell junctions, mediated by molecules such as VE-cadherin.[1][2]
The core mechanism of this compound's protective action is the inhibition of agonist-induced phosphoinositide hydrolysis.[1][2] By preventing the formation of inositol (B14025) triphosphate (IP3), it effectively dampens the downstream signaling that leads to endothelial barrier dysfunction.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound (AC-17) on endothelial barrier function and intracellular signaling in cultured porcine aortic endothelial cells.
Table 1: Effect of this compound (AC-17) on Endothelial Permeability Induced by Various Agonists
| Agonist | Agonist Concentration | AC-17 Concentration (M) | % Reversal of Barrier Dysfunction |
| Tryptase | (Not Specified) | 0.1 - 1 | Significant |
| Thrombin | (Not Specified) | 0.1 - 1 | Significant |
| Bradykinin | (Not Specified) | 0.1 - 1 | Significant |
| Ionomycin | (Not Specified) | 0.1 - 1 | No significant effect |
| A23187 | (Not Specified) | 0.1 - 1 | No significant effect |
| Phorbol 12-myristate 13-acetate | (Not Specified) | 0.1 - 1 | No significant effect |
Data synthesized from Sendo et al., 2003.[1][2]
Table 2: Effect of this compound (AC-17) on Agonist-Induced Inositol Triphosphate (IP3) Formation
| Agonist | Agonist Concentration | AC-17 Concentration (M) | Inhibition of [3H]inositol Triphosphate Formation |
| Bradykinin | (Not Specified) | 0.1 - 10 | Concentration-dependent reduction |
| Thrombin | (Not Specified) | 0.1 - 10 | Concentration-dependent reduction |
Data synthesized from Sendo et al., 2003.[1][2]
Mandatory Visualizations
Experimental workflow for studying Carbazochrome in PAECs.
Signaling pathway of Carbazochrome's inhibitory action.
Experimental Protocols
Protocol 1: Culturing Porcine Aortic Endothelial Cells (PAECs)
-
Cell Source: Obtain primary porcine aortic endothelial cells from a commercial vendor or isolate them from porcine thoracic aorta using standard enzymatic digestion methods.
-
Culture Medium: Culture cells in Medium 199 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a solution of 0.05% trypsin-EDTA. Resuspend the cells in fresh culture medium and seed them onto new culture vessels at a ratio of 1:3 or 1:4.
-
Experimental Use: Use cells between passages 3 and 8 for all experiments to ensure phenotypic stability.
Protocol 2: Transendothelial Permeability Assay
This assay measures the passage of albumin across the endothelial monolayer, serving as an indicator of barrier function.
-
Cell Seeding: Seed PAECs onto porous filter inserts (e.g., Transwell®, 0.4 µm pore size) in a 24-well plate and culture until a confluent monolayer is formed.
-
Induction of Hyperpermeability:
-
Wash the cells gently with serum-free medium.
-
Add the permeability-inducing agent (tryptase, thrombin, or bradykinin) to the upper chamber at the desired concentration.
-
-
Carbazochrome Treatment:
-
For treatment groups, pre-incubate the cells with this compound (0.1-1 M) for a specified time (e.g., 30 minutes) before adding the agonist. Alternatively, co-administer with the agonist.
-
-
Permeability Measurement:
-
Add albumin-conjugated Evans blue (e.g., 0.5 mg/mL Evans blue in medium containing 4% bovine serum albumin) to the upper chamber.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Collect the medium from the lower chamber.
-
-
Quantification:
-
Measure the absorbance of the medium from the lower chamber at 620 nm using a spectrophotometer.
-
The amount of Evans blue that has crossed the monolayer is proportional to the endothelial permeability.
-
Protocol 3: Immunofluorescence Staining for Actin and VE-Cadherin
This protocol allows for the visualization of cytoskeletal and cell junction integrity.
-
Cell Preparation: Grow PAECs on glass coverslips until confluent. Treat with agonists and/or this compound as described in Protocol 2.
-
Fixation:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against VE-cadherin (diluted in 1% BSA/PBS) overnight at 4°C.
-
-
Secondary Antibody and Phalloidin (B8060827) Staining:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor® 594 Phalloidin for F-actin staining) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Protocol 4: Measurement of Inositol Triphosphate (IP3) Formation
This assay quantifies the level of a key second messenger in the phosphoinositide signaling pathway.
-
Cell Labeling:
-
Seed PAECs in 12-well plates and grow to near confluency.
-
Label the cells by incubating with [3H]myo-inositol (e.g., 1 µCi/mL) in inositol-free medium for 24-48 hours.
-
-
Pre-incubation:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with LiCl (e.g., 10 mM) for 15 minutes to inhibit inositol monophosphatase.
-
-
Stimulation and Treatment:
-
Add this compound (0.1-10 M) to the treatment groups.
-
Stimulate the cells with an agonist (bradykinin or thrombin) for a short period (e.g., 30-60 seconds).
-
-
Extraction:
-
Stop the reaction by adding ice-cold perchloric acid (e.g., 5%).
-
Scrape the cells and collect the lysate.
-
Neutralize the lysate with a suitable base (e.g., KOH).
-
-
Separation and Quantification:
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the [3H]inositol triphosphate fraction.
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
Conclusion
The protocols and data presented herein provide a comprehensive framework for investigating the protective effects of this compound on endothelial barrier function in porcine aortic endothelial cells. By inhibiting the phosphoinositide signaling pathway, this compound effectively mitigates the detrimental effects of vasoactive agents on endothelial permeability. These methodologies are valuable for researchers in vascular biology and drug development seeking to explore novel therapeutic strategies for conditions associated with capillary hyperpermeability.
References
Application of Carbazochrome Sodium Sulfonate in Preclinical Bleeding Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent utilized in clinical practice to manage capillary and parenchymal hemorrhage. Its mechanism of action is primarily attributed to its ability to enhance capillary resistance, reduce vascular permeability, and promote platelet aggregation, thereby controlling bleeding from small vessels. While extensive clinical data exists, particularly in surgical settings, detailed preclinical animal model data is not widely available in published literature. These application notes provide a comprehensive overview of the known mechanisms of CSS and offer standardized protocols for its evaluation in common preclinical animal models of bleeding, based on established methodologies in the field.
Mechanism of Action
Carbazochrome sodium sulfonate is an oxidation product of adrenaline. It is thought to exert its hemostatic effects through several mechanisms:
-
Capillary Stabilization: CSS is believed to decrease capillary permeability and increase capillary resistance, reducing blood leakage from small vessels. This effect is particularly relevant in conditions with capillary fragility.
-
Platelet Aggregation: CSS may promote platelet aggregation, contributing to the formation of a primary platelet plug at the site of injury.[1] It is suggested that Carbazochrome interacts with α-adrenoreceptors on the surface of platelets, which are coupled to Gq protein and initiate the PLC IP3/DAG pathway to increase intracellular free calcium concentration.[1] This rise in calcium activates Phospholipase A2, leading to the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator.[1]
-
Endothelial Barrier Function: In-vitro studies using cultured porcine aortic endothelial cells have shown that CSS can reverse endothelial barrier dysfunction induced by various vasoactive substances.[2] This is achieved by inhibiting agonist-induced phosphoinositide hydrolysis, which in turn prevents the formation of actin stress fibers and the disruption of VE-cadherin, a key component of endothelial cell junctions.[2]
Signaling Pathway of this compound in Platelet Aggregation
Caption: Proposed signaling pathway for this compound-induced platelet aggregation.
Preclinical Evaluation: Experimental Protocols
While specific preclinical studies on CSS in bleeding models are scarce, the following protocols describe standard, widely accepted methods for evaluating hemostatic agents in animal models. These can be adapted for the investigation of this compound.
Rodent Tail Bleeding Model
This is a primary screening model to assess the effect of a test compound on hemostasis.
Experimental Workflow:
Caption: General experimental workflow for a rodent tail bleeding model.
Protocol:
-
Animals: Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2-4: this compound (e.g., 1, 5, 10 mg/kg).
-
-
Drug Administration: Intravenous (IV) injection via the tail vein or intraperitoneal (IP) injection, 30 minutes prior to the bleeding assay.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place the animal in a prone position.
-
Immerse the tail in warm water (37°C) for 1 minute to standardize blood flow.
-
Transect the tail at a standardized distance from the tip (e.g., 3 mm for mice, 5 mm for rats) using a sterile scalpel.
-
Immediately start a stopwatch and gently blot the bleeding tail on a pre-weighed filter paper every 15-30 seconds until bleeding ceases.
-
-
Endpoints:
-
Bleeding time: The time from tail transection to the cessation of bleeding for at least 2 minutes.
-
Blood loss: Calculated by the change in the weight of the filter paper.
-
Liver Resection Model
This model simulates surgical bleeding and is useful for evaluating hemostatic agents in a more complex bleeding scenario.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (dose to be determined from pilot studies).
-
-
Drug Administration: IV administration immediately before or after the liver injury.
-
Procedure:
-
Anesthetize the rat and perform a midline laparotomy to expose the liver.
-
Perform a partial hepatectomy of the left lateral lobe (approximately 30-40% of the lobe).
-
Immediately after resection, place pre-weighed gauze sponges on the bleeding surface to absorb the blood.
-
Replace the sponges at regular intervals (e.g., every 2 minutes) for a set period (e.g., 10 minutes).
-
-
Endpoints:
-
Total blood loss: Determined by the weight difference of the gauze sponges.
-
Hemostasis time: The time required for the bleeding to stop.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Surgical Bleeding (Human Clinical Trials)
| Study Type | Surgical Procedure | Treatment Groups | Key Findings | Reference |
| Randomized Controlled Trial | Total Knee Arthroplasty | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total blood loss was significantly lower in Groups A, B, and C compared to Group D. | [3] |
| Randomized Controlled Trial | Total Hip Arthroplasty | Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: Placebo | Mean total blood loss was significantly lower in groups A, B, and C compared to group D. | [4] |
| Retrospective Study | Trauma Patients with Significant Hemorrhage | CSS Group: TXA + CSSNo-CSS Group: TXA only | Administration of CSS was an independent factor for the reduction of red blood cell transfusion. | [5] |
CSS: this compound; IV: Intravenous; TXA: Tranexamic Acid
Discussion and Future Directions
The available evidence, primarily from clinical studies, suggests that this compound is a potentially effective hemostatic agent, particularly for capillary bleeding. Its proposed mechanisms of action, including enhancing capillary stability and promoting platelet aggregation, provide a sound biological basis for its use.
However, there is a clear gap in the literature regarding its preclinical evaluation in standardized animal models of bleeding. Such studies are crucial for:
-
Dose-response characterization: Determining the optimal dose range for efficacy in different bleeding scenarios.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Understanding the relationship between drug concentration and hemostatic effect over time.
-
Elucidation of mechanism: Further investigating the in vivo relevance of the proposed signaling pathways.
Researchers are encouraged to utilize the standardized protocols outlined in these application notes to conduct rigorous preclinical evaluations of this compound. The data generated from such studies would be invaluable for optimizing its clinical use and for the development of novel hemostatic therapies.
Conclusion
This compound holds promise as a hemostatic agent. While clinical experience is accumulating, a concerted effort to evaluate its efficacy and mechanism of action in preclinical animal models is warranted. The protocols and information provided herein are intended to serve as a guide for researchers and drug development professionals in this endeavor.
References
- 1. This compound (AC-17) | CAS#:51460-26-5 | Chemsrc [chemsrc.com]
- 2. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Carbazochrome Sodium Sulfonate in Rat Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent utilized to reduce capillary bleeding. Its mechanism of action is associated with the stabilization of capillary blood vessels. These application notes provide detailed protocols for the intravenous administration of carbazochrome sodium sulfonate in rat pharmacokinetic studies, including methodologies for sample analysis and insights into its mechanism of action.
I. Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Intramuscular Injection | Needle-Free Injection |
| Cmax (µg/mL) | 5.09 ± 0.29 | 5.93 ± 0.02 |
| Tmax (min) | 23.00 ± 2.01 | 5.00 ± 1.41 |
| AUC (0-t) (µg·min/mL) | 180.82 ± 15.29 | 162.43 ± 17.09 |
| t1/2 (min) | 18.28 ± 2.47 | 23.54 ± 3.89 |
Data from a study on Japanese big ear rabbits. These values should be considered as a reference and may not be directly translatable to rats or intravenous administration.[1][2]
II. Experimental Protocols
A. Preparation of this compound for Intravenous Administration
This protocol outlines the preparation of a this compound solution for intravenous injection in rats.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
Antioxidant (e.g., sodium bisulfite, optional but recommended)
-
pH adjusting agent (e.g., sodium hydroxide (B78521) or citric acid)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
In a sterile environment, dissolve the required amount of this compound powder in Sterile Water for Injection at a temperature of approximately 40°C with continuous stirring.
-
If desired, add a suitable antioxidant to the solution.
-
Measure the pH of the solution and adjust it to approximately 6.0 using a pH regulator.
-
To remove any potential pyrogens, the solution can be treated with activated carbon followed by filtration or passed through an ultrafiltration membrane.
-
Purge the solution with nitrogen gas for approximately 20 minutes to minimize oxidation.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution protected from light and at a controlled room temperature until use.
B. Intravenous Administration to Rats
This protocol describes the intravenous administration of this compound to rats for pharmacokinetic studies.
Animal Model:
-
Male Sprague-Dawley rats (or other appropriate strain) weighing 180-230 g.[3]
Dosage:
-
Dosages ranging from 1 to 10 mg/kg have been used in rats for efficacy studies and can be adapted for pharmacokinetic profiling.[3]
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
On the day of the study, weigh each rat to determine the precise volume of the drug solution to be administered.
-
Administer the prepared this compound solution intravenously, typically via the tail vein.
-
Collect blood samples at predetermined time points post-administration. A typical sampling schedule might include 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
C. Quantification of this compound in Rat Plasma by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the determination of this compound in rat plasma.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (0.01 mol/L, pH 3.0)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.01 mol/L phosphate buffer (pH 3.0) and acetonitrile (94:6, v/v)[4][5]
-
Column Temperature: Ambient
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a suitable volume of acetonitrile or methanol to the plasma sample.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject an aliquot into the HPLC system.
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plasma samples.
-
Process the calibration standards in the same manner as the plasma samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
III. Mechanism of Action and Signaling Pathway
This compound is believed to exert its capillary-stabilizing effects through the inhibition of phosphatidylinositol hydrolysis in endothelial cells.[3] Vasoactive substances that increase vascular permeability often act through G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events can lead to the reorganization of the actin cytoskeleton and disruption of cell-cell junctions, thereby increasing endothelial permeability. This compound appears to intervene in this pathway by inhibiting the agonist-induced hydrolysis of phosphoinositides.[3]
IV. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
Application Notes and Protocols for the Development of a Freeze-Dried Powder Formulation of Carbazochrome Sodium Sulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent used to treat bleeding from various conditions by increasing capillary resistance and reducing permeability.[1][2] However, the molecule is unstable in aqueous solutions, being sensitive to temperature, oxygen, and light, which can lead to degradation and a decrease in therapeutic efficacy.[1][3] Developing a freeze-dried (lyophilized) powder formulation is a strategic approach to enhance the long-term stability and shelf-life of the drug product.[4] This document provides detailed application notes and protocols for the systematic development of a stable and effective freeze-dried powder formulation of this compound for injection.
Formulation Development and Excipient Selection
The primary goal of formulation development is to create a solution that, upon freeze-drying, results in a physically elegant, chemically stable cake that reconstitutes rapidly. The selection of appropriate excipients is critical to achieving this outcome.[4]
1.1 Excipient Roles in Lyophilization:
-
Bulking Agents: These form the structure of the lyophilized cake, preventing product collapse and ensuring an elegant appearance, especially when the active pharmaceutical ingredient (API) concentration is low.[5] Mannitol is a commonly used bulking agent in freeze-dried formulations due to its ability to crystallize and provide a high eutectic melting temperature, which supports a robust cake structure.[6]
-
Buffers: Maintaining an optimal pH is crucial for the stability of this compound, which is typically formulated in a pH range of 5.0 to 6.5.[1][7] Buffer salts are added to control the pH of the solution before and after reconstitution, mitigating pH shifts that can occur during freezing.
-
Stabilizers/Antioxidants: Given the susceptibility of this compound to oxidation, antioxidants may be included to improve chemical stability.[1][2]
-
Tonicity Adjusting Agents: For parenteral formulations, it is often necessary to adjust the tonicity of the reconstituted solution to be isotonic with blood, reducing pain upon injection.
1.2 Example Formulations
The following table summarizes potential starting formulations for this compound freeze-dried powder, based on publicly available data and common practices.
| Component | Formulation A | Formulation B | Function |
| This compound | 10 - 100 mg | 10 - 100 mg | Active Pharmaceutical Ingredient |
| Mannitol | 50 - 200 mg | - | Bulking Agent, Tonicity Agent |
| Lactose | - | 50 - 200 mg | Bulking Agent[1] |
| Phosphate (B84403) Buffer | q.s. to pH 5.5 - 6.0 | q.s. to pH 5.5 - 6.0 | Buffering Agent[7] |
| Water for Injection (WFI) | q.s. to 1 mL | q.s. to 1 mL | Solvent |
Experimental Protocols
A systematic approach to developing a freeze-dried formulation involves preparation of the bulk solution, characterization of its thermal properties, development of an optimized lyophilization cycle, and comprehensive testing of the final product.
2.1 Protocol 1: Preparation of Bulk Solution for Lyophilization
Objective: To prepare a sterile, particulate-free bulk solution of this compound with the selected excipients.
Materials & Equipment:
-
This compound API
-
Selected excipients (e.g., Mannitol, Buffer salts)
-
Water for Injection (WFI)
-
10% Sodium Hydroxide / 0.1M Hydrochloric Acid for pH adjustment[1][7]
-
Analytical balance, pH meter
-
Glassware
-
Stir plate and stir bar
-
Sterile 0.22 µm filter
-
Laminar flow hood or aseptic environment
Procedure:
-
In an appropriate container, add approximately 80% of the final volume of WFI.
-
While stirring, add and dissolve the selected bulking agent (e.g., Mannitol) and buffer salts.
-
Once the excipients are fully dissolved, add the this compound API and continue stirring until a clear solution is obtained.[2]
-
Measure the pH of the solution. Adjust the pH to the target range (e.g., 5.5 - 6.0) using a pH regulator like 10% Sodium Hydroxide or 0.1M Hydrochloric Acid.[1][7]
-
Add WFI to reach the final target volume and stir until the solution is homogeneous.
-
Filter the bulk solution through a sterile 0.22 µm filter into a sterile receiving vessel under aseptic conditions.[2]
-
Aseptically fill the sterile solution into lyophilization vials, and partially insert sterile stoppers.
2.2 Protocol 2: Thermal Characterization of the Formulation
Objective: To determine the critical temperatures of the formulation (glass transition temperature, Tg', or collapse temperature, Tc) to define the maximum allowable product temperature during primary drying.[8]
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Pipette 10-20 µL of the formulated bulk solution into a DSC pan and hermetically seal it.
-
Place the sample in the DSC cell and cool it rapidly to approximately -70°C.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to 25°C.
-
Analyze the resulting thermogram to identify the glass transition temperature (Tg') of the maximally freeze-concentrated solute. This temperature represents the point below which the amorphous phase is in a rigid, glassy state.
-
-
Freeze-Drying Microscopy (FDM):
-
Place a small droplet of the formulation between two cover slips and position it on the FDM stage.
-
Freeze the sample rapidly to a low temperature (e.g., -50°C).
-
Apply a vacuum to the sample chamber to initiate sublimation.
-
Slowly increase the stage temperature while observing the sample under the microscope.
-
The collapse temperature (Tc) is identified as the lowest temperature at which physical changes, such as the loss of structure and cake shrinkage, are observed.[8] Drying above this temperature will result in an unacceptable product.[8]
-
2.3 Protocol 3: Freeze-Drying Cycle Development
Objective: To develop a robust lyophilization cycle that efficiently removes water to produce a stable, dry product. The cycle consists of three main stages: Freezing, Primary Drying, and Secondary Drying.[9]
Key Parameters for Freeze-Drying Cycle:
| Stage | Parameter | Typical Range | Purpose |
| Freezing | Shelf Temperature | -40°C to -50°C | To completely solidify all water in the product.[9] |
| Hold Time | 2 - 4 hours | Ensures complete solidification of the entire batch. | |
| Primary Drying | Shelf Temperature | -20°C to +10°C | Provides energy for the sublimation of ice. |
| Chamber Pressure | 50 - 200 mTorr | Creates a pressure differential to drive sublimation.[10] | |
| Product Temperature | Must be kept below Tg' or Tc | Prevents loss of cake structure (collapse).[8][11] | |
| Duration | 12 - 48 hours | Until all free ice has sublimated. | |
| Secondary Drying | Shelf Temperature | 20°C to 40°C | Provides energy to remove bound water (desorption).[12] |
| Chamber Pressure | 50 - 100 mTorr | Maximizes the rate of water desorption. | |
| Duration | 6 - 12 hours | Until target residual moisture is achieved. |
Procedure:
-
Loading: Place the filled vials onto the pre-cooled (-5°C) shelves of the lyophilizer.[9]
-
Freezing: Ramp down the shelf temperature to -40°C at a rate of approximately 1°C/min. Hold at this temperature for at least 3 hours to ensure all vials are completely frozen.[9]
-
Primary Drying (Sublimation):
-
Pull a vacuum on the chamber to a setpoint of ~100 mTorr.
-
Ramp the shelf temperature to the target for primary drying (e.g., -10°C). The product temperature will remain low due to evaporative cooling.
-
Hold these conditions until sublimation is complete, as indicated by product temperature sensors rising to meet the shelf temperature or by other process analytical technology (PAT). The product temperature must not exceed its critical collapse temperature (Tc).[11]
-
-
Secondary Drying (Desorption):
-
Ramp the shelf temperature to a higher setpoint (e.g., 25°C).
-
Maintain a low chamber pressure and hold for 8-10 hours to reduce residual moisture to the target level (typically <2%).
-
-
Stoppering and Unloading: Once the cycle is complete, break the vacuum with sterile nitrogen gas to atmospheric pressure and fully stopper the vials using the automated stoppering mechanism of the lyophilizer. Remove the vials for capping and inspection.
2.4 Protocol 4: Quality Control of Freeze-Dried Product
Objective: To ensure the final lyophilized product meets all predefined quality specifications.
Quality Control Specifications for Final Product:
| Test | Method | Specification |
| Appearance | Visual Inspection | Uniformly colored, intact cake; no evidence of collapse or melting. |
| Reconstitution Time | Add 1 mL of Sterile Water for Injection and gently swirl. | Dissolves completely in < 60 seconds to form a clear solution. |
| pH of Reconstituted Solution | pH Meter | 5.0 - 6.5[1][7] |
| Moisture Content | Karl Fischer Titration | ≤ 2.0% |
| Assay (Carbazochrome) | HPLC | 90.0% - 110.0% of label claim. |
| Related Substances | HPLC | Specific impurities below defined thresholds (e.g., <0.5%).[3][13] |
HPLC Method for Related Substances: [13][14]
-
Column: C18 reversed-phase column (e.g., HP-ODS Hypersil).
-
Mobile Phase A: 0.01 mol·L-1 phosphate buffer (pH 3.0) and acetonitrile (B52724) (94:6).
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare solutions of the freeze-dried product reconstituted in a suitable diluent.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the main peak (this compound) and any impurity peaks.
-
Quantify impurities based on their peak area relative to the main peak or a reference standard.
-
Visualizations
Diagram 1: Overall Development Workflow
Caption: Workflow for freeze-dried formulation development.
Diagram 2: The Three Stages of Lyophilization
Caption: The three primary stages of the freeze-drying process.
Diagram 3: Quality Control Testing Protocol
Caption: Protocol for quality control testing of the final product.
References
- 1. CN104800172B - Injection this compound powder-injection and preparation method - Google Patents [patents.google.com]
- 2. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]
- 3. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. CN103961310A - this compound sodium chloride injection and preparation method thereof - Google Patents [patents.google.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an efficient single-step freeze-drying cycle for protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Determination of Semicarbazide Hydrochloride in Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent. Semicarbazide (B1199961) hydrochloride is a potential impurity in this compound, arising from the synthesis process. Due to the potential toxicity associated with semicarbazide, its quantification as a process-related impurity is a critical aspect of quality control in drug manufacturing. This application note provides a detailed protocol for a validated Liquid Chromatography with Diode-Array Detection (LC-DAD-UV) method for the determination of semicarbazide hydrochloride in this compound.
Principle
Semicarbazide lacks a suitable chromophore for direct UV detection at low concentrations. Therefore, a pre-column derivatization step is employed to attach a UV-absorbing moiety to the semicarbazide molecule. In this method, semicarbazide is reacted with 2-naphthaldehyde (B31174) (NCA) to form a stable, UV-absorbing naphthalene-2-carbaldehyde semicarbazone (NCS) derivative.[1][2] Following derivatization, a liquid-liquid extraction (LLE) step is performed to separate the NCS derivative from the excess derivatizing reagent and the active pharmaceutical ingredient (API), this compound, ensuring a clean chromatogram. The purified derivative is then quantified by reverse-phase HPLC with UV detection.
Experimental Workflow
Caption: Experimental workflow for the determination of semicarbazide in this compound.
Materials and Reagents
-
This compound (Sample)
-
Semicarbazide hydrochloride (Reference Standard)
-
2-Naphthaldehyde (NCA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
n-Hexane (HPLC grade)
-
Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or UV detector.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
pH meter
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary evaporator
Experimental Protocols
Preparation of Solutions
-
Semicarbazide Hydrochloride Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of semicarbazide hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Semicarbazide Hydrochloride Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with water to cover the desired calibration range.
-
2-Naphthaldehyde (NCA) Solution: Prepare a solution of NCA in methanol. The concentration should be optimized to ensure a sufficient molar excess for the derivatization reaction.
-
Mobile Phase: A typical mobile phase consists of a mixture of phosphate buffer and acetonitrile. The exact composition and pH should be optimized for best chromatographic separation.
Sample Preparation and Derivatization
-
Sample Solution: Accurately weigh a specified amount of this compound sample into a volumetric flask. Dissolve in and dilute to volume with water.
-
Derivatization Reaction:
-
Transfer a defined volume of the sample solution and each working standard solution into separate reaction vessels (e.g., centrifuge tubes).
-
Adjust the pH of the solutions to a range of 2.0-8.0 using dilute hydrochloric acid or sodium hydroxide.
-
Add a specified volume of the NCA solution to each vessel.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-5 hours) to ensure complete derivatization.
-
Liquid-Liquid Extraction (LLE)
-
After the derivatization reaction is complete, add a volume of n-hexane to each reaction vessel.
-
Vortex vigorously for several minutes to extract the NCS derivative into the organic phase.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully transfer the lower aqueous layer to a clean vessel. The NCS derivative remains in the organic (n-hexane) layer. Repeat the extraction of the aqueous layer with n-hexane to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
-
Column: A C18 reverse-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the effluent at the wavelength of maximum absorbance for the NCS derivative.
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Data Presentation
The following tables summarize the typical validation parameters for this method. The specific values should be determined during method validation in your laboratory.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | e.g., 0.1 - 10.0 |
| Correlation Coefficient (r²) | e.g., ≥ 0.999 |
| Intercept | Report value |
| Slope | Report value |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | Calculate based on S/N ratio of 3:1 or other validated methods |
| Limit of Quantitation (LOQ) | Calculate based on S/N ratio of 10:1 or other validated methods |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
|---|---|---|
| Low | Report value | Report value |
| Medium | Report value | Report value |
| High | Report value | Report value |
Table 4: Precision
| Parameter | Concentration Level | % RSD |
|---|---|---|
| Repeatability (Intra-day) | Low | Report value |
| Medium | Report value | |
| High | Report value | |
| Intermediate Precision (Inter-day) | Low | Report value |
| Medium | Report value |
| | High | Report value |
Conclusion
The described LC-DAD-UV method, incorporating a pre-column derivatization with 2-naphthaldehyde and a subsequent liquid-liquid extraction, is a specific, sensitive, and reliable approach for the quantification of semicarbazide hydrochloride impurity in this compound. This method is suitable for quality control and routine analysis in a pharmaceutical setting. It is essential to perform a full method validation in accordance with ICH guidelines to ensure its suitability for the intended purpose.
References
Application Notes and Protocols: Carbazochrome Sodium Sulfonate in Hereditary Hemorrhagic Telangiectasia (HHT) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Hemorrhagic Telangiectasia (HHT), or Rendu-Osler-Weber Syndrome, is an autosomal dominant genetic vascular disorder characterized by the formation of arteriovenous malformations.[1][2][3] Epistaxis (nosebleeds) is the most common and often debilitating symptom, significantly impacting the quality of life for individuals with HHT.[4][5] While various treatments exist, there is no standardized care for managing epistaxis in HHT, and many interventions can be aggressive.[4][5] This document outlines the application of carbazochrome (B1668341) sodium sulfonate, a hemostatic agent with capillary-stabilizing properties, in the research and potential treatment of HHT-related epistaxis, based on preliminary clinical findings. Carbazochrome sodium sulfonate is clinically used to treat hemorrhages resulting from capillary fragility.[4][5]
Quantitative Data Summary
A study by Passali et al. investigated the efficacy of this compound in reducing the severity of epistaxis in patients with HHT.[4][5] The key quantitative findings from this research are summarized in the table below.
| Parameter | Value |
| Patient Population | |
| Number of Patients | 10 |
| Gender Distribution | 3 Male, 7 Female |
| Median Age | 42.8 years |
| Treatment Regimen | |
| Drug | This compound |
| Dosage | 50 mg |
| Frequency | Twice per day |
| Route of Administration | Oral |
| Treatment Duration | 2 months |
| Efficacy Outcome (Epistaxis Severity Score - ESS) | |
| Mean Pre-treatment ESS | 6.4 ± 2.1 |
| Mean 1-Month Post-treatment ESS | 4.9 ± 1.8 |
| Mean 2-Months Post-treatment ESS | 3.4 ± 1.3 |
| Statistical Significance (Pre- vs. Post-treatment) | p < 0.05 |
Experimental Protocols
The following protocol is based on the methodology reported by Passali et al. for the clinical investigation of this compound in HHT patients.[4][5]
1. Patient Selection and Consent:
- Inclusion Criteria: Patients diagnosed with Hereditary Hemorrhagic Telangiectasia.
- Ethical Considerations: The study was conducted with ethics committee approval, and all participants provided written informed consent.[4][5]
2. Treatment Administration:
- Drug: this compound.
- Dosage: 50 mg administered orally.
- Frequency: Twice daily.
- Duration: The treatment was continued for a period of 2 months.
3. Efficacy Assessment:
- Tool: The Epistaxis Severity Score (ESS) questionnaire was used to assess the severity of nosebleeds. The ESS is a validated tool for quantifying the severity of epistaxis in HHT patients.[6]
- Timepoints: The ESS questionnaire was administered to each patient at three time points:
- Pre-treatment (baseline)
- 1 month post-treatment
- 2 months post-treatment
4. Data Analysis:
- The mean ESS scores from the three time points were calculated.
- Statistical analysis was performed to determine the significance of the reduction in ESS scores post-treatment compared to the baseline.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed mechanism of action, the experimental workflow, and the logical framework for the use of this compound in HHT.
Caption: Logical relationship of Carbazochrome's action on HHT.
Caption: Proposed signaling pathway of Carbazochrome.
Caption: Workflow of the clinical study on Carbazochrome in HHT.
Discussion and Future Directions
The preliminary findings suggest that this compound may be a beneficial and well-tolerated oral treatment for reducing the frequency and severity of epistaxis in patients with HHT.[4][5] The proposed mechanism of action, while not fully elucidated, is thought to involve the stabilization of capillaries and modulation of endothelial cell function.[4][5] It is hypothesized that carbazochrome may have an effect on endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis, which could be a factor in the pathogenesis of HHT-related epistaxis.[5]
Further research is warranted to validate these initial findings in a larger, randomized, placebo-controlled trial. Such studies should aim to confirm the efficacy and safety of this compound in the HHT patient population. Additionally, further investigation into the precise molecular mechanisms by which carbazochrome exerts its effects on the vasculature in HHT would be valuable for advancing our understanding of the disease and developing targeted therapies. This could involve in vitro studies on endothelial cells with HHT-related genetic mutations to explore the drug's impact on cell signaling pathways, such as the BMP9-10/ENG/ALK1/SMAD4 pathway, which is known to be disrupted in HHT.[2][3]
References
- 1. Hereditary Haemorrhagic Telangiectasia, an Inherited Vascular Disorder in Need of Improved Evidence-Based Pharmaceutical Interventions | MDPI [mdpi.com]
- 2. Hereditary hemorrhagic telangiectasia: from signaling insights to therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hereditary hemorrhagic telangiectasia: from signaling insights to therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. An old drug for a new application: carbazochrome-sodium-sulfonate in HHT. [publicatt.unicatt.it]
- 6. curehht.org [curehht.org]
Troubleshooting & Optimization
Addressing solubility issues of Carbazochrome sodium sulfonate in in vitro experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Carbazochrome sodium sulfonate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. However, its solubility is significantly higher in DMSO. For in vitro experiments, preparing a concentrated stock solution in DMSO is a common practice.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary slightly between batches. The following table summarizes typical solubility data.[1][2][3]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 49 mg/mL[1] | ≥ 152.05 mM[1] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| Water | 6.67 mg/mL[1] | 20.70 mM[1] | Heating to 60°C and ultrasonication can aid dissolution.[1] |
| Ethanol | Insoluble[3] | - | Not a recommended solvent. |
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: Store at 4°C in a sealed container, protected from moisture.[1][4]
-
Stock Solutions (in solvent): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a capillary stabilizer.[1][4] In vitro, it has been shown to inhibit the bradykinin- and thrombin-induced formation of inositol (B14025) triphosphate (IP3) in a concentration-dependent manner, suggesting it works by inhibiting phosphatidylinositol hydrolysis.[1][4][5] This action helps to reverse endothelial barrier dysfunction.[5]
Troubleshooting Guides
Issue 1: Precipitation Observed When Preparing Stock Solutions
If you observe that the compound is not fully dissolving or is precipitating out of your stock solution, consider the following:
-
For Aqueous Solutions: The solubility in water is limited. If precipitation occurs, you may be exceeding the solubility limit of approximately 6.67 mg/mL.[1]
-
Solution: Try warming the solution to 60°C while stirring or using an ultrasonic bath to aid dissolution.[1] If precipitation persists, consider preparing a more diluted solution.
-
-
For DMSO Solutions:
-
Moisture: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of the compound.[2]
-
Solution: Use fresh, anhydrous-grade DMSO.
-
-
Concentration: You may be exceeding the saturation point.
-
Solution: While solubility is high (≥ 49 mg/mL), if you encounter issues, try preparing a slightly less concentrated stock solution.[1]
-
-
Issue 2: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffers or Cell Culture Media
This is a common issue known as "crashing out," where a compound that is soluble in a high-concentration organic stock solution precipitates when diluted into an aqueous environment where its solubility is lower.
-
Potential Cause: High Final Concentration
-
Explanation: The final concentration of this compound in your aqueous medium may be exceeding its aqueous solubility limit.
-
Recommended Solution: Decrease the final working concentration. Perform a solubility test in your specific buffer or medium to determine the maximum soluble concentration.[6]
-
-
Potential Cause: Rapid Dilution
-
Explanation: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution can cause a rapid solvent exchange, leading to precipitation.
-
Recommended Solution:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.[6]
-
Instead of adding the stock directly, perform an intermediate dilution step. For example, dilute your DMSO stock 1:10 in pre-warmed media first.
-
Add the compound dropwise or in small aliquots to the final volume of pre-warmed media while gently vortexing or swirling.[6]
-
-
Experimental Protocols
Protocol for Preparation of this compound for In Vitro Experiments
This protocol provides a general guideline for preparing the compound for use in cell-based assays.
-
Prepare a Concentrated DMSO Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Perform a serial dilution to reach your final desired concentration. It is recommended to keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent toxicity.
-
Example Dilution for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of a 50 mM stock solution to 998 µL of pre-warmed medium. This results in a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration. Gently mix.
-
-
-
Final Check:
-
After preparing the final working solution, visually inspect for any signs of precipitation before adding it to your cells.[6] If the solution appears cloudy or contains visible particles, it should not be used.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Signaling pathway showing inhibition of PLC by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing the dosage and administration of Carbazochrome sodium sulfonate in animal studies.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides comprehensive guidance on the effective dosage and administration of Carbazochrome sodium sulfonate in preclinical animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is presented in a question-and-answer format to provide direct solutions to specific issues that may arise during your research.
Frequently Asked Questions
Q1: What is the primary mechanism of action for this compound? A1: this compound functions primarily as a hemostatic agent by stabilizing capillaries and reducing vascular permeability.[1] Its mechanism is understood to involve the inhibition of phosphoinositide hydrolysis in endothelial cells, a critical step in signaling pathways that lead to increased vascular leakage. By inhibiting this process, it helps maintain the integrity of the endothelial barrier.
Q2: What are the recommended routes of administration for this compound in animal models? A2: The most commonly employed routes of administration in animal studies are intravenous (IV), intramuscular (IM), and oral gavage.[2] The selection of the administration route should be based on the specific objectives of the experiment, the desired pharmacokinetic profile, and the animal species being studied.
Q3: How stable is this compound in solution for experimental use? A3: this compound for injection has demonstrated stability for at least 6 hours at room temperature when prepared with 5% or 10% glucose solutions, or 0.9% sodium chloride solution, showing no significant alterations in its physical appearance, pH, or concentration. For optimal results and to ensure consistency, it is always recommended to use freshly prepared solutions for each experiment.
Troubleshooting Common Experimental Issues
Problem 1: Precipitation or Incomplete Dissolution of this compound in the Vehicle.
-
Question: I am noticing that my this compound is precipitating out of the solution during preparation for injection. What could be the cause, and how can I resolve this?
-
Answer:
-
Vehicle Composition: this compound has limited solubility in water. For intravenous administration, a co-solvent system is often necessary. A commonly used vehicle formulation consists of 10% Dimethyl sulfoxide (B87167) (DMSO), 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation Method: To prevent precipitation, it is crucial to add each component of the vehicle system sequentially, ensuring each is fully dissolved before adding the next. The use of sonication can also aid in the dissolution process.
-
pH Level: The pH of the final injectable solution should be maintained between 5.0 and 6.0 to ensure optimal stability and solubility.[2]
-
Concentration Adjustment: If precipitation issues persist, consider lowering the final concentration of the drug in your formulation.
-
Problem 2: Unexpected Adverse Reactions or Mortality in Study Animals.
-
Question: Following the administration of this compound, I have observed unexpected adverse events or mortality in my animals. What are the possible causes and what steps should I take?
-
Answer:
-
Dosage and Administration Rate: Ensure that the administered dose is within the established safe limits for your specific animal model and species (refer to Table 2 for LD50 data). For intravenous injections, a slow and controlled rate of administration is critical to avoid potential cardiovascular shock.
-
Vehicle-Related Toxicity: The vehicle itself can sometimes induce adverse effects. Confirm that the composition and total volume of your vehicle are well-tolerated in the species you are using. High concentrations of certain solvents, like DMSO, can have inherent toxicity.
-
Underlying Health of Animals: The general health status of the animals is a critical factor. Pre-existing or subclinical health issues can increase susceptibility to adverse drug reactions. Always ensure that animals are healthy and properly acclimated before beginning any experimental procedure.
-
Post-Mortem Analysis: In the event of mortality, conducting a thorough necropsy is highly recommended to determine the cause of death and to ascertain if it was related to the test article or the procedure.
-
Problem 3: Inconsistent or Unreliable Experimental Outcomes.
-
Question: I am experiencing significant variability in my results between experiments, or the outcomes are not aligning with published literature. What are the potential contributing factors?
-
Answer:
-
Solution Stability: Despite its general stability, it is best practice to prepare fresh solutions of this compound for each experiment. This will ensure consistent potency and minimize variability.
-
Accuracy of Administration: The precision of drug administration is paramount. Inaccurate dosing, which can result from improper injection techniques (e.g., extravasation during an intended IV injection), can be a major source of variability. Ensure that all personnel are thoroughly trained and proficient in the chosen administration route.
-
Biological Variability: It is important to acknowledge that physiological responses to this compound can differ between species, strains, and even among individual animals. Your experimental design should incorporate measures to account for this potential biological variability.
-
Assay Performance: The methods used to evaluate the drug's effects, such as bleeding time assays or vascular permeability measurements, must be properly validated and possess adequate sensitivity to reliably detect the expected changes.
-
Data Presentation: Dosage and Toxicity
Table 1: Summary of this compound Dosages in Animal Models
| Animal Model | Route of Administration | Reported Dosage | Reference(s) |
| Rat | Intravenous (IV) | 1 - 10 mg/kg | [3] |
| Rat | Oral (in drinking water) | 0.25 mg/mL | [1] |
| Rabbit | Intramuscular (IM) & Needle-free injection | Not specified in mg/kg | [4] |
| Dog | Not specified | 0.3 mg/kg | |
| Cat | Not specified | 1 mg/kg |
Note: For the oral administration study in rats, the dose was provided as a concentration in drinking water. Researchers should monitor daily water consumption to accurately estimate the mg/kg daily dose.
Table 2: Acute Toxicity Profile (LD50) of this compound
| Animal Model | Route of Administration | LD50 |
| Mouse | Intravenous (IV) | > 600 mg/kg |
| Mouse | Oral | > 10 g/kg |
| Rat | Intravenous (IV) | > 600 mg/kg |
| Rat | Oral | > 10 g/kg |
| Dog | Intravenous (IV) | > 5 g/kg |
Detailed Experimental Protocols
Protocol for Intravenous (IV) Administration in Rats
-
Objective: To deliver this compound directly into the systemic circulation for rapid onset of action.
-
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile syringes and 27-30 gauge needles
-
Appropriate animal restrainer
-
Heat lamp (optional, for vasodilation of tail veins)
-
-
Procedure:
-
Prepare the dosing solution of this compound in the selected vehicle to the target concentration, ensuring complete dissolution.
-
Accurately weigh each rat to calculate the precise injection volume.
-
Secure the rat in a suitable restrainer, ensuring the tail is accessible.
-
If needed, use a heat lamp to warm the tail and dilate the lateral tail veins for easier access.
-
Clean the injection site on the tail with an alcohol swab.
-
Insert the needle into a lateral tail vein at a shallow angle. Successful cannulation is typically confirmed by the appearance of a small amount of blood in the needle hub.
-
Administer the solution slowly and evenly, while observing the injection site for any signs of swelling that would indicate extravasation.
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Closely monitor the animal for any immediate adverse reactions following the injection.
-
Protocol for Oral Gavage Administration in Rats
-
Objective: To administer a precise and consistent oral dose of this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., 1% hydroxypropyl methylcellulose (B11928114) in sterile water)[5]
-
Sterile water or saline
-
Stainless steel, ball-tipped oral gavage needle
-
Syringe
-
-
Procedure:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.[5]
-
Weigh each rat to determine the correct administration volume.
-
Gently but firmly restrain the rat to minimize movement and stress.
-
Estimate the correct insertion depth by measuring the distance from the corner of the rat's mouth to the last rib.
-
Lubricate the gavage needle with sterile water or saline.
-
Carefully insert the gavage needle into the mouth, advancing it smoothly along the roof of the mouth and down the esophagus. Do not apply force.
-
Administer the suspension at a slow and steady rate.
-
Gently remove the gavage needle.
-
Observe the animal for any signs of respiratory distress, such as coughing or gasping, which could indicate accidental administration into the trachea.
-
Visualizations of Key Processes
Caption: A typical experimental workflow for in vivo studies with this compound.
References
Identifying and characterizing degradation products of Carbazochrome sodium sulfonate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing degradation products of Carbazochrome (B1668341) sodium sulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that cause the degradation of Carbazochrome sodium sulfonate?
A1: this compound is susceptible to degradation under several conditions, including acidic, basic, oxidative, and thermal stress.[1][2] In practical applications, particularly in injection formulations, thermal degradation is a common concern.[1][2]
Q2: What are the known degradation products of this compound?
A2: While a complete profile of all degradation products is not extensively published, some key degradants have been identified. Under alkaline conditions, a specific impurity referred to as "Compound of Formula III" is formed. Additionally, a significant fragment resulting from thermal degradation has been detected with a mass-to-charge ratio (m/z) of 148.[3] Further research is needed for the complete structural elucidation of all potential degradation products under various stress conditions.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound and its related substances.[1][2] For structural identification and characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that provides molecular weight and fragmentation information.[3][4]
Q4: Are there any specific impurities that should be monitored in this compound drug products?
A4: Besides degradation products formed under stress, "adrenal color hydrazone" is a known related substance that should be monitored.[5] Pharmacopoeial methods often set limits for this and other related substances.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in the Chromatogram
Possible Causes and Solutions:
-
Sample Degradation: this compound may have degraded due to improper storage or handling (e.g., exposure to light or high temperatures).
-
Recommendation: Prepare fresh samples and protect them from light and heat. Analyze a freshly prepared standard solution to confirm system suitability.
-
-
Contaminated Mobile Phase or Diluent: Impurities in the solvents can lead to extraneous peaks.
-
Recommendation: Use high-purity, HPLC-grade solvents. Filter all mobile phases and diluents before use.
-
-
Carryover from Previous Injections: Residuals from a previous analysis can appear in the current chromatogram.
-
Recommendation: Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to ensure the system is clean.
-
-
Excipient Interference: In formulated products, excipients may co-elute with the drug substance or its degradants.
-
Recommendation: Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to identify any interfering peaks.
-
Issue 2: Poor Resolution Between this compound and a Degradation Product
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate polarity to effectively separate the compounds.
-
Recommendation: Adjust the mobile phase composition. For reverse-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.
-
-
Incorrect pH of the Mobile Phase: The ionization state of the analyte and degradants can significantly impact their retention and resolution.
-
Recommendation: Optimize the pH of the aqueous buffer. Small adjustments can lead to significant changes in selectivity.
-
-
Inappropriate Column Chemistry: The stationary phase of the column may not be suitable for the separation.
-
Recommendation: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the critical pair.
-
-
Gradient Elution Program Needs Optimization: The slope of the gradient may be too steep, leading to co-elution.
-
Recommendation: Modify the gradient profile. A shallower gradient around the elution time of the critical pair can improve resolution.
-
Data Presentation
Table 1: Summary of Known Degradation Products and Impurities
| Product/Impurity Name | Formation Condition | Analytical Method for Detection | Key Identifier |
| Compound of Formula III | Alkaline Hydrolysis | HPLC, LC-MS | [M-H]⁻ at m/z 226.2 |
| Thermal Degradation Product | Thermal Stress | LC-MS/MS | Protonated fragment at m/z 148[3] |
| Adrenal color hydrazone | Process-related | HPLC | UV absorption at specific wavelength |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing of this compound to induce the formation of degradation products.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M Hydrochloric Acid.
- Incubate the solution at 60°C for 24 hours.
- At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M Sodium Hydroxide, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M Sodium Hydroxide.
- Incubate the solution at 60°C for 24 hours.
- At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M Hydrochloric Acid, and dilute for analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% Hydrogen Peroxide.
- Store the solution at room temperature, protected from light, for 24 hours.
- Withdraw aliquots at specified time points and dilute for analysis.
4. Thermal Degradation:
- Place the solid drug substance in a temperature-controlled oven at 80°C for 48 hours.
- For solution stability, prepare a solution of the drug substance in a suitable solvent (e.g., water) and heat at 80°C for 48 hours.
- At selected time points, dissolve the solid sample or dilute the solution for HPLC analysis.
Protocol 2: HPLC Method for Related Substances
This method is a starting point for the separation of this compound from its potential degradation products.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Hold at 70% A, 30% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Carbazochrome Sodium Sulfonate Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference caused by Carbazochrome (B1668341) sodium sulfonate in biochemical assays.
Introduction to Carbazochrome Sodium Sulfonate Interference
This compound is a hemostatic agent used to reduce capillary bleeding.[1][2][3][4][5] Its presence in biological samples can interfere with various biochemical assays, leading to inaccurate results. The primary mode of interference is often due to its colored nature, which can absorb light in the same range as the chromophores being measured in colorimetric assays. This guide provides practical strategies to mitigate this interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my samples?
A1: this compound is a drug used to control bleeding.[1][2][4] If your research involves samples from subjects treated with this drug, it may be present and could interfere with your experiments.
Q2: How do I know if this compound is interfering with my assay?
A2: Signs of interference include:
-
High background readings: Your blank or control samples (containing the vehicle or matrix but no analyte) show an unexpectedly high signal.
-
Inconsistent or non-linear results: The dose-response curve of your standard is not linear, or you observe high variability between replicate samples.
-
Unexpected color change: The color of your sample changes upon addition of assay reagents in a way that is not consistent with the expected reaction.
Q3: Which types of assays are most likely to be affected?
A3: Colorimetric and spectrophotometric assays are most susceptible to interference from colored compounds like this compound. This includes:
-
Protein quantification assays (e.g., Bradford, BCA).
-
Enzyme-Linked Immunosorbent Assays (ELISAs) with a colorimetric substrate (e.g., TMB).
-
Enzyme activity assays that produce a colored product.
-
Metabolic assays that rely on absorbance readings.
Q4: Can I just subtract the background absorbance from my sample readings?
A4: While a simple background subtraction can sometimes account for the intrinsic color of a sample, this method may not be sufficient if the compound interacts with the assay reagents or if its absorbance spectrum overlaps significantly with that of the assay's chromophore. For more reliable results, it is often necessary to remove the interfering substance.
Troubleshooting Guides
Problem 1: High Background Signal in a Colorimetric Assay
High background can be caused by the intrinsic color of this compound.
dot
Caption: Troubleshooting high background signals.
Troubleshooting Steps:
-
Prepare a "drug-only" blank: In a separate tube or well, mix this compound at the concentration expected in your samples with the assay buffer (without the analyte or other reagents).
-
Measure the absorbance: Read the absorbance of this "drug-only" blank at the wavelength used for your assay.
-
Analyze the result:
-
If the absorbance is high, it confirms that the drug's color is contributing to the background signal. In this case, you will need to remove the drug from your sample before performing the assay.
-
If the absorbance is low, the high background in your experimental samples may be due to other factors, such as contamination or a problem with the assay reagents.
-
Problem 2: Inconsistent or Non-Linear Results
This can occur if this compound is interacting with the assay chemistry or if its removal is incomplete.
dot
Caption: Workflow for addressing inconsistent results.
Troubleshooting Steps:
-
Implement a sample cleanup method: If you are not already doing so, use one of the sample preparation methods described in the "Experimental Protocols" section below to remove this compound.
-
Optimize the cleanup protocol: If you are already using a cleanup method, it may need optimization. For example, in protein precipitation, you might need to adjust the solvent-to-sample ratio or the incubation time.
-
Validate the removal of the drug: After the cleanup step, check the absorbance of the cleaned sample at the peak absorbance wavelength of this compound to ensure it has been effectively removed.
-
Consider alternative assays: If interference persists, consider using an assay that is less susceptible to colorimetric interference, such as a fluorescent or chemiluminescent assay.
Experimental Protocols for Interference Removal
Here are detailed protocols for common methods to remove small molecule drugs like this compound from biological samples, particularly those containing proteins.
Protocol 1: Acetone (B3395972) Precipitation of Proteins
This method is effective for concentrating proteins while removing soluble interfering substances.[6][7]
dot
Caption: Acetone precipitation workflow.
Methodology:
-
Place your protein sample in an acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[6][7]
-
Vortex the tube and incubate it for 60 minutes at -20°C.[6][7]
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[6][7]
-
Carefully decant and discard the supernatant, which contains the dissolved this compound.
-
Allow the protein pellet to air-dry at room temperature for about 30 minutes to evaporate any residual acetone.[6][7]
-
Resuspend the protein pellet in a buffer that is compatible with your downstream assay.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is another robust method for removing interfering substances before protein assays.[8]
Methodology:
-
In a microcentrifuge tube, add 50 µL of your sample.
-
Add 450 µL of deionized water.
-
Add 100 µL of 0.15% (w/v) sodium deoxycholate solution.
-
Add 100 µL of 72% (w/v) Trichloroacetic acid (TCA) solution.
-
Let the mixture stand for 10 minutes at room temperature.[8]
-
Vortex and then centrifuge for 10 minutes at 10,000 rpm in a microcentrifuge.[8]
-
Carefully aspirate and discard the supernatant.
-
To wash the pellet, you can add cold acetone, vortex, centrifuge again, and decant the acetone.
-
Allow the pellet to air-dry before resuspending it in your desired buffer.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to separate components of a mixture.[9] It can be used to either retain the interfering substance and allow the analyte of interest to pass through, or vice-versa. The choice of SPE sorbent and solvents will depend on the properties of this compound and your analyte.
dot
Caption: General solid-phase extraction workflow.
General Methodology:
-
Condition the SPE cartridge: Pass a solvent through the cartridge to activate the stationary phase.
-
Equilibrate the cartridge: Pass the sample buffer through the cartridge to prepare it for the sample.
-
Load the sample: Apply your sample containing this compound and the analyte of interest to the cartridge.
-
Wash the cartridge: Pass a wash solution through the cartridge to remove unbound molecules, which could be either the drug or your analyte, depending on the chosen chemistry.
-
Elute the analyte: Pass an elution buffer through the cartridge to release the bound analyte of interest for collection. The collected fraction should be free of the interfering drug.
Data Center: Comparison of Sample Cleanup Methods
The following table summarizes the key features of the described sample cleanup methods to help you choose the most appropriate one for your experiment.
| Feature | Acetone Precipitation | TCA Precipitation | Solid-Phase Extraction (SPE) |
| Principle | Protein insolubilization in organic solvent | Protein precipitation by acid | Chromatographic separation |
| Primary Use | Protein concentration and cleanup | Protein cleanup | Cleanup and fractionation |
| Speed | 1-2 hours | ~30 minutes | Can be rapid (minutes per sample) |
| Throughput | Moderate | Moderate | High (with 96-well plates) |
| Potential Issues | Protein denaturation, difficult resolubilization[7] | Harsh acidic conditions, protein denaturation | Requires method development, cost of consumables |
| Best For | Removing a wide range of soluble contaminants | Robust protein precipitation | High-throughput sample processing, specific separations |
References
- 1. An old drug for a new application: carbazochrome-sodium-sulfonate in HHT. [publicatt.unicatt.it]
- 2. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 8. interchim.fr [interchim.fr]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Best practices for the preparation and storage of Carbazochrome sodium sulfonate stock solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Carbazochrome (B1668341) sodium sulfonate stock solutions, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Carbazochrome sodium sulfonate stock solutions?
A1: The choice of solvent depends on the intended application. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is commonly used, offering high solubility. For injections or in vivo studies, sterile water for injection or 0.9% sodium chloride injection are suitable solvents.[1] It is sparingly soluble in water and very slightly soluble in methanol (B129727) and ethanol.[2]
Q2: What is the maximum concentration for a this compound stock solution?
A2: The maximum concentration achievable depends on the solvent. In DMSO, concentrations of ≥49 mg/mL have been reported.[3][4] In water, solubility is lower, with reports of 6.67 mg/mL achievable with ultrasonication and warming to 60°C.[3][4]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in well-closed, tight containers, protected from light.[1][5] It is recommended to store it at room temperature (in a cool place) or under an inert gas like nitrogen or argon at 2-8°C.[5][6] The compound is sensitive to moisture and temperature.[6]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[3][7]
Q5: Is this compound stable in aqueous solutions at room temperature?
A5: Yes, studies have shown that this compound is stable in 0.9% sodium chloride injection, 5% glucose injection, and 10% glucose injection for at least 6 hours at room temperature, with no significant changes in appearance, pH, or content.[8] For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.[3]
Q6: What is the expected pH of a this compound solution?
A6: The pH of an aqueous solution of this compound is typically between 5.0 and 6.0.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon storage | - Supersaturation- Temperature fluctuations- Solvent evaporation | - Gently warm the solution and sonicate to redissolve.- Ensure storage containers are tightly sealed.- Consider preparing a slightly lower concentration. |
| Difficulty dissolving the powder | - Low solubility in the chosen solvent- Insufficient mixing | - Use a solvent with higher solubility, such as DMSO.- Aid dissolution by gentle warming (up to 60°C) and/or sonication.[3][4]- Increase the volume of the solvent. |
| Color change of the solution | - Degradation of the compound- Contamination | - Protect the solution from light.- Ensure the pH is within the stable range (5.0-6.0).- Prepare fresh solution and store it properly in aliquots at -20°C or -80°C. |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution- Degradation of the stock solution | - Visually inspect the solution for any undissolved particles before use.- Use a freshly prepared solution or a properly stored aliquot.- Avoid repeated freeze-thaw cycles.[3] |
Quantitative Data Summary
| Parameter | Solvent | Value | Notes | Reference |
| Solubility | Water | 6.67 mg/mL | Requires ultrasonic and warming to 60°C | [3][4] |
| Water | 3 mg/mL | [9] | ||
| DMSO | ≥ 49 mg/mL | [3][4] | ||
| DMSO | 64 mg/mL | [9][10] | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | For in vivo use | [3][4] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | For in vivo use | [3][4] | |
| pH | Water (0.8 g in 50 mL) | 5.0 - 6.0 | [2] | |
| Water (16 g/L) | 5.0 - 6.0 | [6] | ||
| Storage Stability (Powder) | -20°C | 3 years | [9] | |
| Storage Stability (in Solvent) | -80°C | 6 months | Sealed storage, away from moisture | [3][7] |
| -20°C | 1 month | Sealed storage, away from moisture | [3][7] | |
| -80°C | 1 year | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
-
Weigh out 10 mg of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add 1 mL of sterile, purified water.
-
To aid dissolution, place the tube in an ultrasonic water bath and warm to 60°C until the powder is fully dissolved.[3][4]
-
Allow the solution to cool to room temperature.
-
If required for cell culture or sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][7]
Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Weigh out 50 mg of this compound powder in a fume hood.
-
Add the powder to a sterile, chemical-resistant tube.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, DMSO-compatible tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[3][7]
Visual Guides
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for troubleshooting common issues.
References
- 1. echemi.com [echemi.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. This compound CAS#: 51460-26-5 [m.chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The stability of compatibility of this compound with four transfusions in common use [yxsj.smmu.edu.cn]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting unexpected results in Carbazochrome sodium sulfonate cell culture experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during cell culture experiments involving Carbazochrome sodium sulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing direct solutions to problems you might encounter.
Question 1: I've added this compound to my cell culture, and now I'm observing high levels of cell death. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors. A systematic approach is crucial to identify the root cause.
Troubleshooting Steps:
-
Verify Compound Concentration and Purity:
-
Concentration: An error in calculation or dilution could lead to an excessively high, toxic concentration. Double-check all calculations and ensure stock solutions are prepared correctly.
-
Purity & Stability: this compound can degrade over time, especially with improper storage.[1] Experiments show that the compound is unstable and prone to oxidation and degradation.[1] Use a fresh vial or a recently prepared stock solution. A patent for a stable formulation notes the importance of controlling temperature, pH, and oxygen exposure during preparation.[1]
-
-
Assess Cell Health Pre-Treatment: Ensure your cells are healthy and in the logarithmic growth phase before adding any compound. Pre-existing stress can make cells more susceptible to drug-induced toxicity.
-
Rule Out Contamination:
-
Microbial Contamination: Bacteria, yeast, or mold can cause rapid cell death and changes in media pH (often a yellow color change).[][3][4] Visually inspect the culture under a microscope for signs of contamination.[][4]
-
Mycoplasma Contamination: This is a common and insidious contaminant that is not visible by standard microscopy.[3] It can alter cell metabolism and increase sensitivity to reagents.[3] Regular testing for mycoplasma is highly recommended.[4][5]
-
Chemical Contamination: Impurities from water, media, serum, or leachates from plastics can be toxic to cells.[4][6] Always use high-quality, cell culture-grade reagents and consumables.
-
-
Review the Cell Line's Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The IC50 (half maximal inhibitory concentration) is a key metric. For instance, in one study using an L929 mouse fibroblast cell line, the IC50 value for a related compound was found to be 0.02 mg/ml.[1] Your cell line may be more or less sensitive. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
Logical Troubleshooting Flow for Unexpected Cell Death
Caption: A flowchart for troubleshooting unexpected cell death.
Question 2: My experimental results with this compound are inconsistent and not reproducible. What should I check?
Answer: Lack of reproducibility is a common challenge in cell culture. Consistency in every step of the protocol is key to reliable data.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Confluency: Do not let cells become fully confluent, as this can alter their metabolic state.[7] Subculture at a consistent confluency (e.g., 70-80%).[7]
-
Media and Reagents: Use the same lot of media, serum, and supplements for the duration of an experiment.[3] Once supplements are added, media has a limited shelf life (typically 4-6 weeks at 4°C).[7]
-
-
Ensure Consistent Compound Handling:
-
Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the media is consistent and low (typically <0.5%), as the solvent itself can affect cells. Run a "vehicle control" (cells treated with the solvent alone) in every experiment.
-
Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
-
Calibrate and Maintain Equipment:
-
Incubators: Regularly check and calibrate temperature and CO2 levels.[][5]
-
Pipettes: Inaccurate pipetting can lead to significant variations in cell seeding density and compound concentration. Ensure pipettes are calibrated regularly.
-
-
Review Assay Protocol:
-
Incubation Times: Ensure incubation times for drug treatment and assay development (e.g., for MTT or other viability assays) are precisely controlled.
-
Plate Reader Settings: Use consistent settings on your plate reader for every experiment.
-
Quantitative Data Summary
When testing a new compound, establishing its effect on cell viability is a primary step. Below is a sample data table illustrating a typical dose-response experiment and a table with known data for a related compound.
Table 1: Example of Cell Viability Data from an MTT Assay
| This compound (µg/mL) | Absorbance (OD 570nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.21 ± 0.09 | 96.8% |
| 10 | 1.05 ± 0.07 | 84.0% |
| 25 | 0.88 ± 0.06 | 70.4% |
| 50 | 0.61 ± 0.05 | 48.8% |
| 100 | 0.32 ± 0.04 | 25.6% |
This table represents hypothetical data for illustrative purposes.
Table 2: Known Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value |
| Compound of Formula III (related to Carbazochrome) | L929 (Mouse Fibroblast) | MTT Assay | 0.02 mg/mL[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard method for determining cell viability based on the metabolic reduction of tetrazolium salt (MTT) by living cells.[8]
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent, if used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Experimental Workflow for MTT Assay
Caption: Workflow for a typical cell viability (MTT) assay.
Protocol 2: Assessing Endothelial Barrier Function
This compound has been shown to reverse endothelial barrier dysfunction.[9] This protocol describes a method to assess this function using transendothelial transport.
Materials:
-
Porcine Aortic Endothelial Cells (PAECs) or similar endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Complete endothelial cell growth medium
-
Permeability-inducing agent (e.g., bradykinin (B550075), thrombin)
-
This compound
-
Evans blue dye
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of Transwell inserts until a confluent monolayer is formed.
-
Induce Hyperpermeability: Treat the cell monolayers with a vasoactive agent like bradykinin or thrombin to induce endothelial barrier dysfunction (hyperpermeability).
-
Treatment: Concurrently or post-treatment, add this compound at various concentrations to the upper chamber.
-
Permeability Assay: Add albumin-conjugated Evans blue to the upper chamber of the Transwell insert.
-
Incubation: Incubate for a defined period (e.g., 1 hour).
-
Sample Collection: Collect the medium from the lower chamber.
-
Data Acquisition: Measure the concentration of Evans blue in the lower chamber using a spectrophotometer (absorbance at ~620 nm).
-
Analysis: A decrease in the amount of Evans blue that has passed into the lower chamber in the Carbazochrome-treated groups compared to the group treated with the vasoactive agent alone indicates a reversal of barrier dysfunction.
Signaling Pathway Diagram
This compound (also known as AC-17) has been shown to reduce vascular hyperpermeability by inhibiting agonist-induced phosphoinositide hydrolysis in porcine aortic endothelial cells.[9]
Inhibition of Phosphoinositide Hydrolysis by Carbazochrome
Caption: Carbazochrome inhibits PLC, blocking IP3/DAG signaling and preventing barrier dysfunction.
References
- 1. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. news-medical.net [news-medical.net]
- 7. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 8. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) [mdpi.com]
- 9. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preparation of Carbazochrome Sodium Sulfonate for Injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of Carbazochrome (B1668341) sodium sulfonate for injection.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of Carbazochrome sodium sulfonate?
A1: The primary starting material for the synthesis of this compound is carbazochrome, which is also known as adrenochrome (B1665551) semicarbazone.[1][2][3][4] Other essential reagents include a sulfonating agent, typically sodium bisulfite or sodium sulfite, and purified water.[1][2][3] Ascorbic acid is also mentioned as a reactant in some synthesis procedures.[1][3]
Q2: What is the general procedure for formulating this compound into an injectable solution?
A2: The general procedure involves dissolving this compound and other excipients in water for injection, adjusting the pH, decolorizing the solution, sterile filtering, filling into vials under an inert atmosphere (like nitrogen), and terminal sterilization.[5]
Q3: What are the common excipients used in the formulation of this compound for injection?
A3: Common excipients include antioxidants (e.g., EDTA, citric acid, cysteine, sodium pyrosulfite, sodium sulfite), pH regulators (e.g., sodium hydroxide (B78521), sodium bicarbonate, citric acid), and bulking agents for freeze-dried powders (e.g., mannitol).[5][6][7][8] An osmoregulation agent like sodium chloride may also be included.[7][9]
Q4: What is the recommended pH range for the final injectable solution?
A4: The pH of the final solution is critical for the stability of this compound. The recommended pH range is typically between 5.0 and 6.5.[5][7][9] A preferred pH is often cited as around 6.0.[5]
Q5: Why is nitrogen purging necessary during the filling process?
A5: this compound is susceptible to oxidation.[10] Purging the solution and the headspace of the vials with nitrogen displaces oxygen, thereby preventing oxidative degradation and improving the stability of the final product.[5][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield During Synthesis | Incomplete reaction. | - Ensure the reaction temperature is maintained between 60-90°C.[1][2][3]- Allow for sufficient reaction time, typically 20-60 minutes.[1][2][3]- Verify the correct molar ratios of reactants. |
| Loss of product during purification. | - Optimize the crystallization process by controlling the cooling rate and standing time (8-16 hours suggested).[3]- Ensure efficient washing of the crystals without excessive dissolution. Acetone is often used for washing.[1][3] | |
| Product Discoloration | Presence of impurities or degradation products. | - Use an effective decolorizing agent like activated carbon during both synthesis and formulation.[1][2][5][7][9]- Ensure the temperature during decolorization is appropriate (e.g., 60-90°C).[2] |
| Oxidation. | - Handle the material under an inert atmosphere (e.g., nitrogen) whenever possible, especially in solution.[5][9][10]- Include an appropriate antioxidant in the formulation.[5] | |
| Unstable pH of the Final Product | Inadequate buffering capacity. | - Incorporate a suitable buffer system, such as a phosphate (B84403) or citrate (B86180) buffer, into the formulation.[6][7] |
| Presence of Particulate Matter | Incomplete dissolution of components. | - Ensure all components are fully dissolved by stirring at a slightly elevated temperature (e.g., 40°C).[5] |
| Ineffective filtration. | - Use a series of filters with decreasing pore sizes, for example, 0.45 µm followed by a 0.22 µm sterilizing grade filter.[5] | |
| Degradation of Active Ingredient After Sterilization | Heat sensitivity of this compound. | - Optimize the sterilization cycle (e.g., 100°C for 20 minutes) to achieve sterility while minimizing degradation.[5]- Consider sterile filtration as an alternative to terminal heat sterilization if the product is excessively heat-labile. |
| Incorrect pH of the solution. | - Ensure the pH is within the optimal range of 5.5-6.5 before sterilization, as this significantly impacts stability.[7] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common methods described in the literature.[1][2][3]
-
Dissolution and Reaction:
-
In a reaction vessel, combine purified water, carbazochrome (adrenochrome semicarbazone), sodium bisulfite (or sodium sulfite), and ascorbic acid.
-
Heat the mixture to 60-90°C while stirring until all solids are completely dissolved.
-
Maintain the temperature and continue stirring for 20-60 minutes to ensure the reaction goes to completion.
-
-
Decolorization and Filtration:
-
Add a decolorizing agent, such as medicinal activated carbon (approximately 0.15-0.16% of the reaction solution weight), to the reaction mixture.
-
Maintain the temperature at 60-90°C and stir for 20-60 minutes.
-
Filter the hot solution to remove the activated carbon and any other solid impurities. Wash the filter cake with purified water and combine the filtrates.
-
-
Crystallization:
-
Adjust the pH of the filtrate with an alkaline solution if necessary.
-
Cool the solution under controlled conditions (e.g., freezing) and allow it to stand for an extended period (e.g., 8-16 hours) to facilitate crystal precipitation.
-
-
Refinement:
-
Collect the crystals by filtration.
-
Wash the crystals sequentially with purified water and then acetone.
-
Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Formulation of this compound for Injection
This protocol outlines the steps for preparing a liquid injectable formulation.[5][7]
-
Compounding:
-
In a compounding vessel, add approximately 80-90% of the final volume of water for injection.
-
If required, dissolve the osmolality adjusting agent (e.g., sodium chloride) and any stabilizers or antioxidants.
-
Add the calculated amount of this compound and stir at a controlled temperature (e.g., 40°C) until completely dissolved.
-
-
pH Adjustment:
-
Measure the pH of the solution and adjust it to the target range of 5.5-6.5 using a suitable pH regulator (e.g., sodium hydroxide or hydrochloric acid solution).[7]
-
-
Decolorization and Clarification:
-
Add activated carbon (e.g., 0.02% w/v), stir for a defined period (e.g., 20 minutes), and then filter to remove the carbon.[5]
-
-
Sterile Filtration and Filling:
-
Filter the solution through a 0.22 µm sterilizing grade microporous membrane.
-
Purge the filtered solution with nitrogen for approximately 20 minutes.[5]
-
Aseptically fill the solution into sterile vials, purging the headspace with nitrogen before sealing.
-
-
Terminal Sterilization:
-
If applicable, terminally sterilize the filled vials using an appropriate cycle (e.g., 100°C for 20 minutes).[5]
-
Data Presentation
Table 1: Typical Formulation Components for this compound Injection
| Component | Function | Typical Concentration Range (w/v) | Reference(s) |
| This compound | Active Pharmaceutical Ingredient | 0.9 - 1.1% | [5] |
| Antioxidant (e.g., EDTA, Sodium Sulfite) | Stabilizer | 0.01 - 0.5% | [5][7] |
| pH Regulator (e.g., Citric Acid, Sodium Hydroxide) | pH Adjustment | 0.01 - 0.5% | [5] |
| Osmoregulation Agent (e.g., Sodium Chloride) | Isotonicity | 0.8 - 1.5% | [9] |
| Water for Injection | Vehicle | q.s. to 100% | [5] |
Table 2: Key Process Parameters for Synthesis and Formulation
| Process Step | Parameter | Typical Value/Range | Reference(s) |
| Synthesis | Reaction Temperature | 60 - 90°C | [1][2][3] |
| Reaction Time | 20 - 60 minutes | [1][2][3] | |
| Drying Temperature | 50 - 60°C | [1] | |
| Formulation | Dissolution Temperature | ~ 40°C | [5] |
| pH of Final Solution | 5.0 - 6.5 | [5][7][9] | |
| Nitrogen Purging Time | 10 - 20 minutes | [5] | |
| Sterilization Temperature | ~ 100°C | [5] | |
| Sterilization Time | ~ 20 minutes | [5] |
Visualizations
References
- 1. CN102757378A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 3. CN104926710B - this compound and its preparation method - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]
- 6. This compound freeze-dried powder injection and preparation method thereof - Patent CN-102018675-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103961310A - this compound sodium chloride injection and preparation method thereof - Google Patents [patents.google.com]
- 8. CN104800172B - Injection this compound powder-injection and preparation method - Google Patents [patents.google.com]
- 9. Hemostatic injection of this compound and method for preparing the same - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
Challenges and solutions in scaling up the synthesis of Carbazochrome sodium sulfonate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions in the synthesis of Carbazochrome (B1668341) sodium sulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up the synthesis of Carbazochrome sodium sulfonate?
A1: The main challenges in scaling up the synthesis of this compound include maintaining high reaction yield and purity, ensuring the stability of the final product, and managing reaction conditions for consistency. Older synthesis routes, often starting from epinephrine (B1671497) (suprarenin), presented significant scalability issues due to complex steps, the use of expensive reagents like silver suboxide, and complicated operations, making them unsuitable for industrial production.[1][2] The modern synthesis method is more streamlined, but careful control of parameters is crucial.
Q2: What is the general synthetic route for this compound suitable for larger-scale production?
A2: The contemporary and scalable synthesis involves a four-step process:
-
Dissolution and Reaction: Carbazochrome, sodium bisulfite (or sodium sulfite), and ascorbic acid are dissolved in purified water and heated to react.[1][2]
-
Decolorization and Separation: The reaction solution is treated with a decolorizing agent, such as medicinal carbon, and then filtered.[1]
-
Crystallization: The pH of the filtrate is adjusted with an alkaline substance, and the solution is cooled to precipitate the product crystals.[1]
-
Refinement: The crystals are collected by filtration, washed sequentially with purified water and acetone, and then dried under vacuum.[1][3]
Q3: Why is the stability of this compound a concern?
A3: this compound is inherently unstable and susceptible to degradation.[2][4] It can be affected by temperature, oxygen, and light, leading to oxidation and the formation of impurities.[2][4] One identified degradation product is a compound with the structure of formula III, the content of which can increase over time and compromise the safety and efficacy of the drug.[4]
Q4: How can the stability of the final product be improved?
A4: To enhance stability, it is critical to control the synthesis and storage conditions. The preparation process, including the formulation of the final pharmaceutical product, should be conducted under oxygen-free conditions (e.g., nitrogen protection).[4] Controlling the temperature and pH within specific ranges during synthesis is also vital to minimize the formation of degradation products.[4] For long-term storage, the product should be kept in sealed containers, protected from light, and stored at low temperatures (-20°C for one month or -80°C for six months for solutions).[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Loss of product during filtration or washing. | - Ensure the reaction temperature is maintained between 60-90°C for 20-60 minutes.[1][2] - Carefully monitor the dissolution of all solid reactants before proceeding with the reaction.[1] - Optimize washing steps to minimize dissolution of the product. |
| Low Purity / Presence of Impurities | - Incomplete removal of colored impurities. - Degradation of the product due to exposure to oxygen or high temperatures. - Presence of unreacted starting materials. | - Use an appropriate amount of decolorizing agent (e.g., 0.15-0.16% of the reaction solution weight) and ensure sufficient stirring time (20-60 minutes) at 60-90°C.[1][2] - Conduct the reaction and subsequent steps under a nitrogen atmosphere to prevent oxidation.[4] - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. |
| Poor Crystallization | - Incorrect pH of the solution. - Insufficient cooling or standing time. | - Carefully adjust the pH with an alkaline substance to induce crystallization.[1] - Allow for adequate cooling and standing time (e.g., 8-16 hours) for complete crystal formation.[3] |
| Product Discoloration | - Oxidation of the product. - Ineffective decolorization process. | - Handle the material under an inert atmosphere whenever possible.[4] - Ensure the decolorizing agent is active and used in the correct proportion.[1] |
| Inconsistent Batch Quality | - Variation in raw material quality. - Poor control over reaction parameters (temperature, time, pH). | - Use raw materials that meet pharmacopeial standards.[1] - Implement strict process controls for all critical parameters. |
Experimental Protocols
Key Synthesis Parameters
| Parameter | Value / Range | Reference(s) |
| Reactants (Parts by Weight) | Purified Water: 50-100 Carbazochrome: 10-15 Sodium Bisulfite/Sulfite: 5-12 Ascorbic Acid: 0.5-5 | [1] |
| Reaction Temperature | 60 - 90 °C | [1][2] |
| Reaction Time | 20 - 60 minutes | [1][2] |
| Decolorization Temperature | 60 - 90 °C | [1][2] |
| Decolorization Time | 20 - 60 minutes | [1][2] |
| Crystallization Standing Time | 8 - 16 hours | [3] |
| Drying Temperature | 50 - 80 °C | [1] |
| Drying Vacuum | -0.08 to -0.095 MPa | [1][3] |
| Drying Time | 6 - 10 hours | [1] |
Detailed Synthesis Methodology
-
Dissolution and Reaction:
-
In a reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and ascorbic acid according to the ratios in the table above.
-
Heat the mixture to 60-90°C while stirring until all solids are completely dissolved.
-
Maintain the temperature and continue stirring for 20-60 minutes to complete the reaction.[1]
-
-
Decolorization and Separation:
-
To the reaction solution, add a decolorant (e.g., medicinal carbon) equivalent to 0.15-0.16% of the reaction solution's weight.
-
Maintain the temperature at 60-90°C and stir for 20-60 minutes.[1][2]
-
Filter the hot solution to remove the decolorant and other solid impurities. Wash the residue with purified water and combine the filtrates.
-
-
Crystallization:
-
Refinement:
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. CN102757378A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 3. CN104926710B - this compound and its preparation method - Google Patents [patents.google.com]
- 4. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anti-inflammatory effects of Carbazochrome sodium sulfonate (CSS) in an in vitro setting. While clinical observations suggest a possible anti-inflammatory role for CSS, primarily in postoperative contexts, rigorous in vitro experimental data is currently lacking in publicly available literature.[1][2][3] This document outlines the standard experimental protocols that would be employed to investigate these effects and compares the expected outcomes with established anti-inflammatory drugs, Dexamethasone and Indomethacin (B1671933).
Introduction to this compound
This compound is a hemostatic agent used to reduce capillary bleeding.[4] Its mechanism of action is thought to involve the promotion of platelet aggregation and stabilization of blood vessels.[2] While its primary application is in the management of hemorrhage, some clinical studies have noted a reduction in postoperative inflammation and pain in patients treated with CSS, suggesting a potential secondary anti-inflammatory effect.[2][3] However, the molecular mechanisms underlying this purported anti-inflammatory activity have not been elucidated through in vitro studies.
Comparative In Vitro Anti-Inflammatory Assessment
To validate the anti-inflammatory properties of a test compound like CSS, a standard and widely accepted in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[5][6][7][8][9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][7]
This guide presents a hypothetical in vitro study of CSS and compares its potential efficacy against two well-characterized anti-inflammatory agents:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects, known to inhibit the expression of multiple inflammatory genes.[5][10][11]
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[12][13]
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | Data not available | Hypothetical | To be determined |
| Dexamethasone | 10 µM | ~75% | ~1-5 |
| Indomethacin | 50 µM | ~60% | ~25-50 |
Data for Dexamethasone and Indomethacin are compiled from representative in vitro studies. Actual values may vary based on experimental conditions.
Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | PGE2 Inhibition (%) | IC₅₀ (µM) |
| This compound | Data not available | Hypothetical | To be determined |
| Dexamethasone | 10 µM | ~80% | ~0.1-1 |
| Indomethacin | 1 µM | ~90% | ~0.01-0.1 |
Data for Dexamethasone and Indomethacin are compiled from representative in vitro studies. Actual values may vary based on experimental conditions.
Table 3: Comparative Inhibition of Pro-inflammatory Cytokine Production (TNF-α & IL-6) in LPS-Stimulated RAW 264.7 Cells
| Compound | Cytokine | Concentration | Inhibition (%) |
| This compound | TNF-α | Data not available | Hypothetical |
| IL-6 | Data not available | Hypothetical | |
| Dexamethasone | TNF-α | 1 µM | ~70-80% |
| IL-6 | 1 µM | ~80-90% | |
| Indomethacin | TNF-α | 50 µM | Moderate to low |
| IL-6 | 50 µM | Moderate to low |
Data for Dexamethasone and Indomethacin are compiled from representative in vitro studies. Indomethacin's effect on cytokine production is generally less potent than its effect on PGE2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) for 1 hour prior to stimulation with 1 µg/mL of LPS. Control groups include untreated cells and cells treated with LPS alone.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Nitrite (B80452), a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After 24 hours of incubation with the test compounds and LPS, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Protocol:
-
Cell culture supernatants are collected after 24 hours of treatment.
-
The assay is performed according to the manufacturer's instructions for the specific PGE2 ELISA kit.
-
Briefly, supernatants are added to a microplate pre-coated with antibodies specific for PGE2.
-
A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is stopped.
-
The absorbance is read at 450 nm, and the PGE2 concentration is calculated based on a standard curve.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
-
Principle: The levels of TNF-α and IL-6 in the cell culture supernatant are measured using specific sandwich ELISA kits.
-
Protocol:
-
Cell culture supernatants are collected at an appropriate time point (e.g., 6-24 hours) after LPS stimulation.
-
The ELISA is performed according to the manufacturer's protocol for the respective cytokine kits.
-
In brief, supernatants are added to wells coated with a capture antibody for the target cytokine.
-
After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is then added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at 450 nm. Cytokine concentrations are determined from a standard curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and the general experimental workflow for assessing the anti-inflammatory effects of test compounds.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
While this compound is established as a hemostatic agent, its anti-inflammatory properties remain to be substantiated by direct in vitro evidence. The experimental framework provided in this guide offers a robust methodology for such a validation. By comparing its potential effects on key inflammatory mediators against well-known anti-inflammatory drugs like Dexamethasone and Indomethacin, researchers can elucidate the molecular basis of its observed clinical effects and pave the way for further drug development and application. The absence of in vitro data for CSS in the current literature represents a significant research opportunity.
References
- 1. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dexamethasone differentially regulates cytokine transcription and translation in macrophages responding to bacteria or okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The combination of ciprofloxacin and indomethacin suppresses the level of inflammatory cytokines secreted by macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbazochrome Sodium Sulfonate and Other Hemostatic Agents in Bleeding Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Carbazochrome (B1668341) sodium sulfonate (CSS) with other hemostatic agents, supported by experimental data and detailed methodologies. The primary focus of the available clinical research is on the synergistic effects of CSS when used in combination with tranexamic acid (TXA), particularly in surgical settings. This document summarizes the existing evidence to facilitate an objective evaluation of CSS's role in hemostasis.
Data on Efficacy: A Tabular Comparison
The following tables summarize quantitative data from clinical trials evaluating the efficacy of Carbazochrome sodium sulfonate, primarily in combination with Tranexamic Acid, in controlling bleeding across various surgical procedures.
Table 1: Efficacy of this compound in Combination with Tranexamic Acid in Total Knee Arthroplasty (TKA) [1]
| Outcome Measure | Group A (TXA + Topical & IV CSS) | Group B (TXA + Topical CSS) | Group C (TXA + IV CSS) | Group D (TXA only) |
| Total Blood Loss (mL) | 609.92 ± 221.24 | 753.16 ± 247.67 | 829.23 ± 297.45 | 1158.26 ± 334.13 |
Data presented as mean ± standard deviation. Groups A, B, and C showed significantly lower total blood loss compared to Group D (p < .05).
Table 2: Efficacy of this compound in Combination with Tranexamic Acid in Total Hip Arthroplasty (THA) [2][3]
| Outcome Measure | Group A (TXA + CSS) | Group B (TXA only) |
| Total Blood Loss (mL) | Significantly lower than Group B | - |
| Hidden Blood Loss (mL) | Significantly lower than Group B | - |
| Blood Transfusion Rate | Significantly lower than Group B | - |
| Inflammatory Biomarkers (CRP, IL-6, ESR) | Significantly lower than Group B | - |
This table represents a summary of findings where specific numerical values for the control group were not fully detailed in the snippets. "Significantly lower" indicates a statistically significant difference (p < .05) as reported in the studies.
Table 3: Efficacy of this compound in Trauma Patients (in combination with Tranexamic Acid) [4][5]
| Outcome Measure | CSS + TXA Group | TXA only Group |
| Red Blood Cell (RBC) Transfusion | Independent factor for reduction | - |
| In-hospital Mortality | No significant difference | No significant difference |
This study suggests a benefit in reducing RBC transfusion requirements in trauma patients when CSS is added to TXA.
Table 4: Efficacy of this compound Monotherapy in Gastrointestinal Bleeding [6][7]
| Indication | Outcome with CSS |
| Colonic Diverticular Bleeding | No significant reduction in in-hospital mortality, length of stay, total costs, or need for blood transfusion compared to control.[6] |
| Post-gastric Endoscopic Submucosal Dissection Bleeding | No significant difference in post-ESD bleeding rates compared to the non-CSS group.[7] |
These studies suggest that the efficacy of CSS as a monotherapy for certain types of gastrointestinal bleeding may be limited.
Mechanism of Action: Signaling Pathways
This compound's primary hemostatic effect is attributed to its ability to stabilize capillaries and reduce permeability. This is achieved through the inhibition of phosphoinositide hydrolysis in endothelial cells.
Caption: Signaling pathway of this compound in reducing endothelial permeability.
Experimental Protocols
This section details the methodologies from key clinical trials to provide a clear understanding of the experimental conditions under which the comparative data was generated.
Study on Total Knee Arthroplasty[1]
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: 200 patients undergoing unilateral primary TKA.
-
Groups:
-
Group A: Received tranexamic acid (TXA) plus topical and intravenous this compound (CSS).
-
Group B: Received TXA plus topical CSS only.
-
Group C: Received TXA plus intravenous CSS only.
-
Group D: Received TXA only (control group).
-
-
Intervention:
-
Intravenous CSS: Administered as per the specific study protocol dosage and timing.
-
Topical CSS: Applied directly to the surgical site.
-
Tranexamic Acid: Administered as per the standard of care in the institution.
-
-
Primary Outcome: Total blood loss.
-
Secondary Outcomes: Postoperative swelling rate, inflammatory biomarkers, visual analog scale (VAS) pain score, and range of motion at discharge.
-
Data Collection: Blood loss was calculated based on pre- and post-operative hemoglobin levels and transfusion requirements. Inflammatory markers were measured from blood samples at specified intervals.
Study on Total Hip Arthroplasty[2][3]
-
Study Design: A prospective, randomized controlled trial.
-
Participants: Patients undergoing primary total hip arthroplasty.
-
Groups:
-
Experimental Group: Received a combination of tranexamic acid (TXA) and this compound (CSS).
-
Control Group: Received TXA only.
-
-
Primary Outcome: Total perioperative blood loss.
-
Secondary Outcomes: Hidden blood loss, postoperative blood transfusion rate, levels of inflammatory reactants, hip function, and pain score.
-
Methodology:
-
Patients were randomly allocated to either the experimental or control group.
-
The drug administration protocol (dosage, timing) was standardized for both groups.
-
Blood loss was calculated using a validated formula (e.g., Gross formula) based on hematocrit values and patient characteristics.
-
Inflammatory markers (C-reactive protein, Interleukin-6, Erythrocyte Sedimentation Rate) were assessed pre- and post-operatively.
-
Caption: A generalized workflow for the cited randomized controlled trials.
Comparative Overview with Other Hemostatic Agents
While direct comparative trials of this compound monotherapy against other hemostatic agents are scarce, an understanding of the mechanisms and efficacy of these agents provides a basis for indirect comparison.
-
Tranexamic Acid (TXA):
-
Mechanism: An antifibrinolytic agent that competitively inhibits the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin (B1330869) clots. By preventing clot breakdown, TXA stabilizes the clot and reduces bleeding.
-
Efficacy: Well-established efficacy in reducing blood loss in various surgical and medical conditions. It is considered a first-line therapy in many instances of significant bleeding.
-
-
-
Mechanism: Believed to act on the first step of hemostasis by improving platelet adhesiveness and restoring capillary endothelial resistance. Its exact molecular mechanism is not fully elucidated.
-
Efficacy: Used in some regions for the prevention and treatment of capillary bleeding in various surgical and medical fields. Comparative studies with TXA have shown TXA to be more effective in some indications, such as menorrhagia.
-
Conclusion
The available evidence strongly suggests that this compound is an effective hemostatic agent, particularly when used to augment the effects of tranexamic acid in surgical settings like orthopedic arthroplasty and in trauma patients. Its unique mechanism of reducing capillary permeability complements the antifibrinolytic action of TXA, leading to a significant reduction in blood loss and transfusion requirements.
However, the efficacy of CSS as a standalone agent compared to other hemostatics like tranexamic acid or etamsylate has not been rigorously established through head-to-head clinical trials. Studies on its monotherapy for certain types of gastrointestinal bleeding have not shown a significant benefit.
For drug development professionals and researchers, these findings highlight a potential area for further investigation. Future studies should aim to:
-
Conduct direct comparative trials of this compound monotherapy against other established hemostatic agents.
-
Explore the efficacy of CSS in a wider range of surgical and medical contexts beyond orthopedics.
-
Further elucidate the molecular signaling pathways involved in its capillary-stabilizing effects.
Such research will help to more precisely define the clinical role of this compound in the armamentarium of hemostatic agents.
References
- 1. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and tranexamic acid combination therapy to reduce blood transfusions after 24 h of injury: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Carbazochrome Sodium Sulfonate
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Carbazochrome (B1668341) Sodium Sulfonate. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and supporting experimental methodologies.
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control and pharmacokinetic studies. Both HPLC with UV detection and LC-MS/MS are powerful analytical techniques employed for this purpose. This guide explores the validated methodologies for each, presenting a comparative analysis of their performance characteristics to aid in the selection of the most appropriate method for a given analytical challenge.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a widely used technique for the quality control of pharmaceutical substances. It offers robustness and is suitable for determining the purity and presence of related substances in drug products.
Experimental Protocol: HPLC
The following protocol is based on methodologies for the determination of this compound and its related substances in injections.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: HP-ODS Hypersil column or a CAPCELL PAK C18 UG120 S5 (4.6 mm i.d. × 250 mm).[1][2]
-
Mobile Phase:
-
Method 1 (Gradient): A gradient elution using Mobile Phase A (a mixture of 0.01 mol·L-1 phosphate (B84403) buffer at pH 3.0 and acetonitrile (B52724) in a 94:6 ratio) and Mobile Phase B (acetonitrile).[1][3]
-
Method 2 (Isocratic): A mixture of 10mmol/L ammonium (B1175870) dihydrogen phosphate and ethanol (B145695) (92.5 / 7.5), with the pH adjusted to 3 with phosphoric acid.[2]
-
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 10 µL.[2]
Performance Data: HPLC
Quantitative performance data for a validated HPLC method for this compound is summarized below. The primary application of the described HPLC methods is for the determination of related substances and quality control.
| Performance Parameter | HPLC Method |
| Application | Determination of related substances and quality control.[1][3] |
| Linearity Range | 10-60 µg/mL |
| Detection | UV |
Note: Detailed validation parameters like accuracy and precision for a dedicated quantitative assay using HPLC were not available in the provided search results. The focus of the found literature was on the separation of related substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis, where low concentrations of the analyte need to be quantified in complex biological matrices like human plasma.
Experimental Protocol: LC-MS/MS
The following protocols are derived from validated methods for the quantification of this compound in human plasma.[4][5][6]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operated in positive or negative ion mode.[4][6]
-
Column: Hypersil ODS-2 column or a Zorbax SB-Aq (4.6×250mm, 5μm).[4][6][7]
-
Mobile Phase:
-
Sample Preparation: Protein precipitation with perchloric acid or solid-phase extraction (SPE).[4][5][6]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.
Performance Data: LC-MS/MS
The validation results for two distinct LC-MS/MS methods are presented below, demonstrating the high sensitivity and reliability of this technique for bioanalytical applications.
| Performance Parameter | LC-MS/MS Method 1 (APCI) | LC-MS/MS Method 2 (ESI) |
| Application | Pharmacokinetic study in human plasma.[4][5] | Bioequivalence study in human plasma.[6] |
| Linearity Range | 0.5 - 50 ng/mL.[4][5] | 0.189 - 37.8 ng/mL.[6] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL.[4][5] | Not explicitly stated, but linearity starts at 0.189 ng/mL. |
| Correlation Coefficient (r) | Not explicitly stated, but method was fully validated. | 0.9995.[6] |
| Intra-day Precision (RSD, %) | Not explicitly stated, but method was fully validated. | 0.95% to 4.17%.[6] |
| Inter-day Precision (RSD, %) | Not explicitly stated, but method was fully validated. | 0.95% to 4.17%.[6] |
| Accuracy | Not explicitly stated, but method was fully validated. | 95.03% to 105.9%.[6] |
Comparative Analysis
The choice between HPLC and LC-MS/MS depends heavily on the analytical requirements, particularly the required sensitivity and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | Very High |
| Sensitivity | µg/mL range | Sub-ng/mL to ng/mL range |
| Primary Application | Quality control, purity testing, analysis of finished products. | Bioanalysis, pharmacokinetic studies, trace analysis. |
| Matrix Effect | Less susceptible | More susceptible (ion suppression/enhancement) |
| Instrumentation Cost | Lower | Higher |
| Method Complexity | Simpler | More complex |
Workflow and Process Diagrams
General Analytical Method Validation Workflow
This diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.
Caption: A flowchart of the analytical method validation process.
Cross-Validation Logic between Two Methods
This diagram outlines the logical process for cross-validating a new analytical method (LC-MS/MS) against an established one (HPLC).
Caption: Logical flow for cross-validating two analytical methods.
Conclusion
Both HPLC and LC-MS/MS are suitable for the analysis of this compound, but their applications are distinct.
-
The HPLC-UV method is well-suited for quality control purposes in a manufacturing environment, where concentrations are relatively high and robustness is key. It is effective for assessing purity and related substances in final drug products.
-
The LC-MS/MS method is indispensable for bioanalytical applications due to its exceptional sensitivity and selectivity. It is the gold standard for pharmacokinetic and bioequivalence studies where the drug must be quantified at very low levels in complex biological fluids.[4][6]
The choice of method should be guided by the specific requirements of the analysis, considering factors such as the sample matrix, the required limit of quantification, and the intended use of the data. For cross-validation, results from both methods on a shared set of samples would be statistically compared to ensure they provide equivalent quantitative information within defined acceptance criteria.
References
- 1. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 2. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of this compound in human plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of solid phase extraction clean up and validation of quantitative determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Carbazochrome Sodium Sulfonate with Other Coagulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent utilized to manage bleeding, theoretically by decreasing capillary permeability and increasing capillary resistance.[1] While its precise mechanism of action is still under investigation, recent studies have explored its synergistic effects when combined with other coagulants, particularly tranexamic acid (TXA). This guide provides a comprehensive comparison of the performance of Carbazochrome sodium sulfonate in combination with other coagulants, supported by available experimental data. It aims to offer an objective resource for researchers, scientists, and drug development professionals in the field of hemostasis and thrombosis.
Synergistic Effects with Tranexamic Acid (TXA)
Clinical studies have consistently demonstrated that the combination of this compound and Tranexamic acid is more effective in reducing blood loss and the need for blood transfusions compared to TXA alone in various surgical settings.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the combination of CSS and TXA.
Table 1: Efficacy of CSS and TXA in Total Hip Arthroplasty (THA)
| Outcome Measure | CSS + TXA Group | TXA Only Group | p-value | Reference |
| Total Blood Loss (ml) | 605.0 (± 235.9) | 1,064.9 (± 318.3) | < 0.001 | [1] |
| Hidden Blood Loss (ml) | Significantly Lower | Higher | < 0.05 | |
| Transfusion Rate (%) | Significantly Lower | Higher | < 0.05 | [1] |
| C-reactive protein (mg/L) | Significantly Lower | Higher | < 0.05 | [1] |
| Interleukin-6 (pg/ml) | Significantly Lower | Higher | < 0.05 | [1] |
Table 2: Efficacy of CSS and TXA in Total Knee Arthroplasty (TKA)
| Outcome Measure | CSS + TXA Group | TXA Only Group | p-value | Reference |
| Total Blood Loss (ml) | 609.92 (± 221.24) | 1158.26 (± 334.13) | < 0.05 | [3] |
| Transfusion Rate | No Significant Difference | No Significant Difference | > 0.05 | [3] |
| Postoperative Swelling Rate | Significantly Improved | Less Improvement | < 0.05 | [3] |
| Visual Analog Scale (VAS) Pain Score | Significantly Improved | Less Improvement | < 0.05 | [3] |
Table 3: Efficacy of CSS and TXA in Trauma Patients
| Outcome Measure | CSS + TXA Group | TXA Only Group | Finding | Reference |
| Red Blood Cell (RBC) Transfusion | 259 patients | 67 patients | CSS was an independent factor for reduction | [7][8] |
| Fresh Frozen Plasma (FFP) Transfusion | 259 patients | 67 patients | No significant difference | [7][8] |
| Platelet Concentrate (PC) Transfusion | 259 patients | 67 patients | No significant difference | [7][8] |
| In-hospital Mortality | 15.1% | 6.0% | No significant difference | [7][8] |
| Delayed pRBC Transfusion (>6 units after 24h) | 62 patients | 76 patients | Significantly lower adjusted odds ratio | [9] |
Experimental Protocols
The methodologies employed in the key studies cited are detailed below to provide a comprehensive understanding of the experimental conditions.
Study on Total Hip Arthroplasty[1]
-
Study Design: A randomized controlled trial involving 200 patients undergoing primary unilateral THA.
-
Groups:
-
Group A: Intravenous and topical CSS + Intravenous TXA
-
Group B: Topical CSS + Intravenous TXA
-
Group C: Intravenous CSS + Intravenous TXA
-
Group D (Control): Placebo + Intravenous TXA
-
-
Intervention:
-
All groups received 1,000 mg of intravenous TXA before skin incision.
-
Group A received 40 mg of topical CSS around the joint capsule before closure and 60 mg of intravenous CSS three hours post-surgery.
-
Group B received topical CSS as in Group A and an intravenous placebo.
-
Group C received a topical placebo and intravenous CSS as in Group A.
-
Group D received a topical and intravenous placebo.
-
-
Primary Outcome: Total blood loss.
-
Secondary Outcomes: Hidden blood loss, transfusion rate, inflammatory biomarkers (CRP, IL-6), pain score, and hip range of motion.
-
Coagulation Parameter Monitoring: Prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), international normalized ratio (INR), fibrinogen equivalent unit (FEU), and platelet count were monitored.[10]
Study on Trauma Patients[7][8]
-
Study Design: A retrospective analysis of medical records of trauma patients from 2011 to 2019.
-
Inclusion Criteria: Patients aged ≥16 years with significant hemorrhage who received TXA within eight hours of injury.
-
Groups:
-
CSS group (n=259): Received CSS in addition to TXA.
-
No-CSS group (n=67): Received only TXA.
-
-
Primary Outcome: Total amount of red blood cells (RBC), fresh frozen plasma (FFP), and platelet concentrate (PC) transfused within the first 24 hours from injury.
-
Secondary Outcomes: In-hospital death within four weeks, vascular occlusive events, and treatment.
Proposed Mechanism of Action and Signaling Pathways
The hemostatic effect of this compound is believed to be multifactorial, primarily involving the promotion of platelet aggregation and the stabilization of endothelial cells.[11]
Endothelial Cell Stabilization
In vitro studies on cultured porcine aortic endothelial cells have shown that CSS can reverse endothelial barrier dysfunction induced by various vasoactive substances like tryptase, thrombin, and bradykinin.[12] The proposed mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis.[12] This action prevents the formation of actin stress fibers and the disruption of VE-cadherin, thereby maintaining endothelial integrity and reducing vascular hyperpermeability.[12]
Platelet Aggregation
While several sources suggest that this compound promotes platelet aggregation, the detailed signaling pathway for this action is not well-elucidated in the currently available literature.[11] Further research is required to delineate the specific molecular interactions and downstream signaling events through which CSS enhances platelet function.
Synergistic Effects with Other Coagulants: A Research Gap
Extensive searches of the scientific literature did not yield any specific studies evaluating the synergistic effects of this compound with Vitamin K or ethamsylate .
-
Vitamin K: One study on colonic diverticular bleeding noted the co-administration of Vitamin K and CSS in some patients, but it did not assess for any synergistic hemostatic effect.[1]
-
Ethamsylate: No studies were found that investigated the combined use of CSS and ethamsylate for hemorrhage control.
This represents a significant gap in the current understanding of the potential therapeutic combinations for this compound. Further in vitro and in vivo studies are warranted to explore these potential synergies.
Conclusion
The available evidence strongly supports a synergistic hemostatic effect between this compound and Tranexamic acid, leading to reduced blood loss and transfusion requirements in various clinical scenarios. The mechanism of action of CSS appears to involve the stabilization of the endothelial barrier, with a potential role in enhancing platelet aggregation that requires further investigation. There is a notable lack of research on the combined effects of CSS with other coagulants such as Vitamin K and ethamsylate, highlighting an area for future research to optimize the clinical use of this hemostatic agent.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and tranexamic acid combination therapy to reduce blood transfusions after 24 h of injury: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-b.com [ajchem-b.com]
- 12. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Carbazochrome Sodium Sulfonate Administration Routes: A Guide for Researchers
For researchers and drug development professionals, understanding the optimal administration route for a therapeutic agent is paramount to maximizing its efficacy and safety. This guide provides a comparative analysis of different administration routes for Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent used to control bleeding. The information is based on available experimental data, with a focus on intravenous, topical, and intramuscular applications.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic and efficacy data from studies comparing different administration routes of Carbazochrome sodium sulfonate. It is important to note that much of the recent research evaluates CSS in combination with Tranexamic Acid (TXA), particularly in surgical settings.
| Administration Route | Key Findings | Efficacy Outcomes | Pharmacokinetic Parameters (in rabbits) | Study Population |
| Intravenous (IV) | When combined with TXA, significantly reduces total blood loss compared to TXA alone.[1][2][3][4] | Reduced total blood loss, hidden blood loss, and transfusion rates in orthopedic surgery.[1][2][3][4] | Not available from the provided search results. | Patients undergoing total hip or knee arthroplasty.[1][2][3][4] |
| Topical | In combination with IV TXA, showed a higher reduction in total blood loss compared to IV CSS with IV TXA in some analyses.[1][5] | Greater reduction in total blood loss at the surgical site.[1][5] | Not applicable. | Patients undergoing total hip or knee arthroplasty.[1][5] |
| Intramuscular (IM) Injection (Traditional Syringe) | Serves as a baseline for comparison with needle-free injection. | Similar overall effect to needle-free injection based on pharmacokinetic parameters.[6] | AUC0-t: 180.82±15.29 µg·min·mL⁻¹tmax: 23.00±2.01 minρmax: 5.09±0.29 µg·mL⁻¹t1/2: 18.28±2.47 min | Japanese big ear white rabbits.[6] |
| Needle-Free Injection | Shortened peak time (tmax) and increased peak concentration (ρmax) compared to traditional IM injection.[6] | May have a similar overall effect to traditional injection, as indicated by comparable AUC and t1/2.[6] | AUC0-t: 162.43±17.09 µg·min·mL⁻¹tmax: 5.00±1.41 minρmax: 5.93±0.02 µg·mL⁻¹t1/2: 23.54±3.89 min | Japanese big ear white rabbits.[6] |
Limitations of the available data: The majority of recent clinical studies focus on the synergistic effects of CSS and TXA, making it challenging to isolate the efficacy of CSS alone. Furthermore, there is a notable absence of studies evaluating the oral administration route for this compound. The pharmacokinetic data presented is from a study on rabbits and may not be directly extrapolated to humans.
Experimental Protocols
Below are the detailed methodologies for key experiments that have investigated the comparative efficacy of different CSS administration routes.
Intravenous vs. Topical Administration in Total Knee Arthroplasty
-
Study Design: A randomized, placebo-controlled trial involving 200 patients undergoing unilateral primary total knee arthroplasty.[4]
-
Patient Groups:
-
Group A: Received TXA plus topical and intravenous CSS.
-
Group B: Received TXA plus topical CSS only.
-
Group C: Received TXA plus intravenous CSS only.
-
Group D (Control): Received TXA only.[4]
-
-
Intervention: The specific dosages and timing of administration for TXA and CSS were standardized across the groups.
-
Outcome Measures:
-
Primary: Total blood loss.
-
Secondary: Postoperative swelling rate, inflammatory biomarker levels, visual analog scale (VAS) pain score, and range of motion at discharge.[4]
-
-
Key Findings: Groups receiving CSS in addition to TXA (A, B, and C) showed significantly lower total blood loss compared to the TXA-only group (D).[4] A meta-analysis suggested that topical application of the combination therapy may have a higher efficacy in reducing total blood loss compared to intravenous administration.[1]
Needle-Free vs. Traditional Intramuscular Injection in Rabbits
-
Study Design: A pharmacokinetic study in Japanese big ear white rabbits.[6]
-
Intervention: Rabbits were administered a solution of this compound via two different routes:
-
Needle-free injection.
-
Intramuscular injection with a traditional needle syringe.[6]
-
-
Methodology:
-
Plasma samples were collected at various time points after administration.
-
Drug concentrations in the plasma were measured using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameters were calculated using DAS 2.1.1 software based on a one-compartment model.[6]
-
-
Outcome Measures: The primary outcomes were the pharmacokinetic parameters: Area Under the Curve (AUC), time to maximum concentration (tmax), maximum concentration (ρmax), and half-life (t1/2).[6]
-
Key Findings: Needle-free injection resulted in a significantly shorter tmax and a higher ρmax compared to the traditional intramuscular injection. However, other pharmacokinetic parameters like AUC and t1/2 showed no statistically significant difference, suggesting a similar overall drug exposure.[6]
Visualizations
Experimental Workflow for Comparing CSS Administration Routes in a Clinical Setting
Caption: Workflow of a randomized controlled trial comparing intravenous and topical CSS.
References
- 1. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Carbazochrome Sodium Sulfonate in Comparison to Other Hemostatics: A Guide for Researchers
An Objective Comparison of Performance with Supporting Clinical Data
In the landscape of hemostatic agents, the safety profile of any given drug is a paramount consideration for researchers, scientists, and drug development professionals. This guide provides a detailed evaluation of Carbazochrome (B1668341) sodium sulfonate (CSS), a capillary hemostatic agent, and compares its safety and efficacy, primarily against the widely used antifibrinolytic agent, Tranexamic acid (TXA), with a focus on their combined use in orthopedic surgery. The information presented is based on recent clinical trial data.
Executive Summary
Carbazochrome sodium sulfonate is a hemostatic agent that acts by reducing capillary permeability and increasing capillary resistance. Clinical evidence, predominantly from studies on patients undergoing total hip arthroplasty (THA) and total knee arthroplasty (TKA), suggests that the combination of CSS and Tranexamic acid is more effective at reducing perioperative blood loss and the need for blood transfusions compared to TXA alone. Crucially, this enhanced efficacy does not appear to come at the cost of an increased risk of adverse events, particularly venous thromboembolism (VTE). The available clinical data indicates that the combination of CSS and TXA has a favorable safety profile for the studied indications.
It is important to note that while extensive clinical safety data exists, publicly available preclinical safety data, such as cytotoxicity and genotoxicity studies for this compound, is limited.
Comparative Efficacy Data
The following table summarizes the key efficacy outcomes from randomized controlled trials comparing the combination of this compound and Tranexamic acid with Tranexamic acid alone in patients undergoing major orthopedic surgery.
Table 1: Efficacy of CSS + TXA vs. TXA Alone in Total Joint Arthroplasty
| Efficacy Outcome | CSS + TXA Group | TXA Alone Group | Percentage Improvement | Citations |
| Total Blood Loss (mL) | ||||
| THA Study 1 | 605.0 ± 235.9 | 1,064.9 ± 318.3 | 43.2% | [1] |
| THA Study 2 | Significantly Lower | Higher | Not specified | [2][3] |
| TKA Study 1 | 609.92 ± 221.24 | 1,158.26 ± 334.13 | 47.3% | [4] |
| Meta-Analysis (THA & TKA) | Mean Difference: -230.92 mL | [5] | ||
| Hidden Blood Loss (mL) | ||||
| Meta-Analysis (THA & TKA) | Mean Difference: -220.52 mL | [5] | ||
| Blood Transfusion Rate | ||||
| THA Study 1 | Significantly Lower | Higher | Not specified | [1] |
| THA Study 2 | Significantly Lower | Higher | Not specified | [2][3] |
| Meta-Analysis (THA & TKA) | Risk Ratio: 0.13 | 87% reduction in risk | [5] |
Data presented as mean ± standard deviation where available.
Comparative Safety Data
The safety of this compound, particularly in combination with Tranexamic acid, has been a key focus of recent clinical investigations. The primary safety concern with hemostatic agents is the potential for an increased risk of thromboembolic events.
Table 2: Incidence of Adverse Events in Clinical Trials (CSS + TXA vs. TXA Alone)
| Adverse Event | CSS + TXA Group (Incidence) | TXA Alone Group (Incidence) | Key Findings | Citations |
| Venous Thromboembolism (VTE) | 0% | 0% | No thromboembolic complications occurred in either group. | [1][2][3][4] |
| Wound Complications | No significant difference | No significant difference | The addition of CSS did not increase the rate of wound complications. | [3][5] |
| Nausea and Vertigo | No significant difference | No significant difference | Incidence of these side effects was similar between the two groups. | [3] |
| Postoperative Swelling | Significantly Improved | Higher | The CSS + TXA group showed a significant improvement in postoperative swelling. | [2][4] |
The consistent finding across multiple studies is that the addition of this compound to a Tranexamic acid regimen does not increase the risk of venous thromboembolism.[1][2][3][4][5] This is a critical finding for the safety assessment of this combination therapy. An umbrella review of tranexamic acid in total hip arthroplasty also concluded that TXA diminishes blood loss and transfusion rates without augmenting the vulnerability to VTE.[6]
Mechanisms of Action
The complementary mechanisms of action of this compound and Tranexamic acid likely contribute to their synergistic effect on hemostasis without compromising safety.
This compound (CSS): CSS is a capillary stabilizer. Its proposed mechanism involves enhancing the integrity of the endothelial barrier, which can be compromised during surgical trauma, leading to blood leakage. It is thought to reverse the increase in endothelial cell permeability by reducing the formation of intracellular actin stress fibers and restoring tight cellular junctions.[1]
Tranexamic Acid (TXA): TXA is a synthetic analog of the amino acid lysine (B10760008). It acts as an antifibrinolytic agent by competitively and reversibly inhibiting the lysine binding sites on plasminogen. This prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin (B1330869) clots. By inhibiting fibrinolysis, TXA helps to stabilize the clot and prevent premature breakdown.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Action of Tranexamic Acid.
Caption: Proposed Mechanism of Action of this compound.
Experimental Protocols
The safety and efficacy data presented in this guide are derived from prospective, randomized controlled trials. While specific parameters may vary slightly between studies, the general methodology is consistent.
Generalized Clinical Trial Workflow
Caption: Generalized Workflow of a Randomized Controlled Trial.
Key Methodological Components:
-
Study Design: Prospective, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients undergoing primary unilateral total hip or knee arthroplasty.[1][2][3][4]
-
Interventions:
-
Primary Outcomes:
-
Secondary Outcomes:
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the treatment and control groups, with a p-value of <0.05 typically considered statistically significant.
Conclusion
Based on the available clinical evidence, this compound, when used in conjunction with Tranexamic acid in major orthopedic surgery, demonstrates a superior hemostatic effect compared to Tranexamic acid alone. This is evidenced by a significant reduction in total blood loss, hidden blood loss, and the need for blood transfusions.
From a safety perspective, the addition of this compound does not appear to increase the risk of adverse events, most notably venous thromboembolism. The incidence of other complications such as wound issues and systemic side effects like nausea were also found to be comparable between the combination therapy and monotherapy groups.
For researchers and drug development professionals, the synergistic and safe clinical profile of the CSS and TXA combination warrants further investigation. Future research could explore its utility in other surgical contexts and aim to elucidate its molecular signaling pathways more definitively. The current body of evidence, however, strongly supports the favorable safety profile of this compound when used as an adjunct to Tranexamic acid in the studied patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranexamic acid in total hip arthroplasty: An umbrella review on efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbazochrome Sodium Sulfonate and Tranexamic Acid in Perioperative Blood Management
In the landscape of perioperative blood management, particularly in major surgeries such as total hip and knee arthroplasty, the quest for effective hemostatic agents is paramount. This guide provides a detailed comparison of two such agents: Carbazochrome (B1668341) sodium sulfonate (CSS) and tranexamic acid (TXA). The focus of this analysis is on prospective randomized controlled trials that have evaluated the efficacy and safety of combining CSS with TXA versus using TXA alone.
The available clinical evidence from multiple randomized controlled trials suggests that the combination of Carbazochrome sodium sulfonate and tranexamic acid is more effective in reducing perioperative blood loss and the associated inflammatory response compared to the use of tranexamic acid by itself.[1][2][3][4][5] This benefit is observed without an increased risk of thromboembolic complications.[1][3][4]
Experimental Data Summary
The following tables summarize the key quantitative outcomes from several prospective randomized controlled trials. These studies consistently demonstrate the superiority of the combined CSS and TXA regimen in reducing blood loss and transfusion requirements in patients undergoing major orthopedic surgeries.
Table 1: Efficacy in Total Hip Arthroplasty (THA)
| Outcome Measure | TXA + CSS Group | TXA Alone Group | p-value | Study |
| Total Blood Loss (mL) | ||||
| 605.0 (SD 235.9) | 1064.9 (SD 318.3) | < 0.001 | Luo et al. (2021)[2] | |
| 668.84 (±230.95) | 940.96 (±359.22) | < 0.05 | Ye et al. (2022)[5] | |
| Hidden Blood Loss (mL) | Significantly Lower | Higher | < 0.05 | Not specified in abstract |
| Transfusion Rate (%) | Significantly Lower | Higher | < 0.05 | Luo et al. (2021)[2] |
| Inflammatory Markers (e.g., CRP, IL-6) | Significantly Improved | Less Improvement | < 0.05 | Luo et al. (2021)[2] |
Table 2: Efficacy in Total Knee Arthroplasty (TKA)
| Outcome Measure | TXA + CSS Group | TXA Alone Group | p-value | Study |
| Total Blood Loss (mL) | 609.92 (± 221.24) | 1158.26 (± 334.13) | < 0.05 | Luo et al. (2020)[3] |
| Postoperative Swelling Rate | Significantly Improved | Less Improvement | < 0.05 | Luo et al. (2020)[3] |
| Inflammatory Biomarkers | Significantly Improved | Less Improvement | < 0.05 | Luo et al. (2020)[3] |
| Visual Analog Scale (VAS) Pain Score | Significantly Improved | Less Improvement | < 0.05 | Luo et al. (2020)[3] |
| Range of Motion at Discharge | Significantly Improved | Less Improvement | < 0.05 | Luo et al. (2020)[3] |
Experimental Protocols
The methodologies of the cited studies follow a similar framework of a prospective, randomized controlled trial. Below is a generalized experimental protocol based on these studies.
1. Patient Selection and Randomization:
-
Inclusion Criteria: Patients scheduled for primary unilateral or simultaneous bilateral total hip or knee arthroplasty.[1][2][3]
-
Exclusion Criteria: Patients with a history of thromboembolic disease, coagulation disorders, renal or hepatic insufficiency, or known hypersensitivity to the study drugs.
-
Randomization: Patients are randomly allocated to different treatment groups. For instance, in a four-group study, patients might be assigned to: Group A (combined intravenous and topical CSS with intravenous TXA), Group B (topical CSS with intravenous TXA), Group C (intravenous CSS with intravenous TXA), or Group D (placebo with intravenous TXA).[2][3]
2. Drug Administration Protocol:
-
Tranexamic Acid (TXA): A common regimen involves an intravenous injection of TXA before the surgical incision.
-
This compound (CSS):
3. Outcome Measures:
-
Primary Outcome: The primary endpoint is typically the total blood loss, calculated using a validated formula (e.g., the Gross formula).[1][4]
-
Secondary Outcomes: These often include:
4. Statistical Analysis:
-
Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the different treatment groups, with a p-value of less than 0.05 typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Generalized workflow of a prospective randomized controlled trial.
Proposed Hemostatic Mechanisms
Caption: Proposed mechanisms of action for TXA and CSS in reducing bleeding.
References
- 1. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
